molecular formula C9H9FO2 B8406785 4-Fluorobenzyl acetate

4-Fluorobenzyl acetate

Cat. No.: B8406785
M. Wt: 168.16 g/mol
InChI Key: DJBFVOJTBWVMKW-UHFFFAOYSA-N
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Description

4-Fluorobenzyl acetate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(4-fluorophenyl)methyl acetate

InChI

InChI=1S/C9H9FO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3

InChI Key

DJBFVOJTBWVMKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Fluorobenzyl acetate (B1210297). The information is intended to support research, development, and application activities within the scientific community.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available
IUPAC Name (4-fluorophenyl)methyl acetate[1]
SMILES CC(=O)OCC1=CC=C(C=C1)F[1]
InChI InChI=1S/C9H9FO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3[1]
InChIKey DJBFVOJTBWVMKW-UHFFFAOYSA-N[1]

Chemical Structure

The molecular structure of 4-Fluorobenzyl acetate consists of a benzyl (B1604629) group substituted with a fluorine atom at the para position of the benzene (B151609) ring. This 4-fluorobenzyl moiety is connected to an acetate group through an ester linkage.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound from (4-Fluorophenyl)methanol

This protocol details the synthesis of this compound via the esterification of (4-fluorophenyl)methanol.

Materials:

Procedure:

  • In a round-bottom flask, dissolve (4-fluorophenyl)methanol in dichloromethane.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve (4-fluorophenyl)methanol\nin CH2Cl2 Dissolve (4-fluorophenyl)methanol in CH2Cl2 Add pyridine Add pyridine Dissolve (4-fluorophenyl)methanol\nin CH2Cl2->Add pyridine Add Ac2O at 0°C Add Ac2O at 0°C Add pyridine->Add Ac2O at 0°C Warm to RT and stir Warm to RT and stir Add Ac2O at 0°C->Warm to RT and stir Monitor by TLC Monitor by TLC Warm to RT and stir->Monitor by TLC Quench with 1M HCl Quench with 1M HCl Monitor by TLC->Quench with 1M HCl Separate organic layer Separate organic layer Quench with 1M HCl->Separate organic layer Wash with NaHCO3 and brine Wash with NaHCO3 and brine Separate organic layer->Wash with NaHCO3 and brine Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3 and brine->Dry with MgSO4 Filter and concentrate Filter and concentrate Dry with MgSO4->Filter and concentrate Column chromatography Column chromatography Filter and concentrate->Column chromatography Pure this compound Pure this compound Column chromatography->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic, benzylic, and acetyl protons. The aromatic protons appear as a multiplet in the range of δ 7.38–7.29 ppm (2H) and a multiplet at δ 7.09–6.98 ppm (2H).[2] The benzylic protons (CH₂) resonate as a singlet at approximately δ 5.06 ppm (2H).[2] The methyl protons of the acetate group appear as a singlet at around δ 2.09 ppm (3H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows the carbonyl carbon of the ester at approximately δ 171.0 ppm.[2] The carbon attached to the fluorine atom appears as a doublet at δ 162.78 ppm with a large coupling constant (J = 246.8 Hz).[2] Other aromatic carbons are observed at δ 131.93, 130.41 (d, J = 8.3 Hz), and 115.62 (d, J = 21.6 Hz).[2] The benzylic carbon resonates at δ 65.71 ppm, and the methyl carbon of the acetate group is found at δ 21.12 ppm.[2]

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum displays a single resonance at approximately δ -113.56 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the ester functional group. A strong C=O stretching vibration should be observed in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching bands are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-F stretching band is also anticipated.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The mass spectrum can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information.

References

4-Fluorobenzyl acetate CAS number 5934-43-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorobenzyl Acetate (B1210297) (CAS: 5934-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzyl acetate (CAS Number: 5934-43-0), a fluorinated organic ester. It details the compound's chemical and physical properties, spectroscopic data, a representative synthesis protocol, and potential applications, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile, making fluorinated building blocks like this compound valuable intermediates in the synthesis of novel therapeutic agents.[1][2] This document is intended to serve as a technical resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

This compound is a colorless liquid.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 5934-43-0-
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.16 g/mol [4]
IUPAC Name (4-fluorophenyl)methyl acetate[4]
SMILES CC(=O)OCC1=CC=C(C=C1)F[4]
Appearance Colorless liquid[3]
Kovats Retention Index 1179 (Semi-standard non-polar)[4]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key spectral data are presented below.

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H), 5.06 (s, 2H), 2.09 (s, 3H)[3]
¹³C NMR Spectra available, specific peak data not fully detailed in search results.[4]
GC-MS (EI) Key fragments (m/z): 109, 108, 126.[4]

Synthesis and Purification

While a specific protocol for the synthesis of this compound was not found, a standard esterification procedure can be employed. The following is a representative experimental protocol based on the common synthesis of benzyl (B1604629) acetates from the corresponding benzyl alcohol.[5][6][7]

Experimental Protocol: Synthesis of this compound

Reaction: Esterification of 4-Fluorobenzyl alcohol with acetic anhydride (B1165640).

Materials:

  • 4-Fluorobenzyl alcohol

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of 4-fluorobenzyl alcohol in diethyl ether, add pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).

  • Quench the reaction by slowly adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow and Characterization

The general workflow for the synthesis and characterization of this compound is illustrated below.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 4-Fluorobenzyl Alcohol + Acetic Anhydride B Esterification Reaction A->B Pyridine C Aqueous Workup (Wash with NaHCO₃, Brine) B->C D Drying and Solvent Removal C->D E Column Chromatography D->E F Purified this compound E->F G ¹H NMR, ¹³C NMR, MS F->G

Caption: A general workflow for the synthesis and characterization of this compound.

The logical relationship between the starting materials, the final product, and its key analytical confirmations is depicted in the following diagram.

G Logical Relationships in this compound Synthesis cluster_reactants Reactants cluster_characterization Key Characterization Methods product This compound (C₉H₉FO₂) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Confirms Structure ms Mass Spectrometry (GC-MS) product->ms Confirms Mass reactant1 4-Fluorobenzyl Alcohol reactant1->product Esterification reactant2 Acetic Anhydride reactant2->product Esterification

Caption: Key relationships between reactants, product, and characterization methods.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in the provided search results, its structure is indicative of its utility as a synthetic intermediate in medicinal chemistry. The 4-fluorobenzyl moiety is present in a variety of biologically active compounds.[8][9]

Role of Fluorine in Drug Design: The introduction of fluorine into a drug candidate can have several beneficial effects:[2]

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.

  • Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with a biological target.

  • Improved Pharmacokinetics: Fluorine substitution can influence properties like lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Synthetic Applications: this compound can serve as a precursor to other 4-fluorobenzyl-containing compounds. The acetate group can be hydrolyzed to regenerate the alcohol, or it can be displaced in certain substitution reactions. Its primary role is likely as a protected form of 4-fluorobenzyl alcohol or as a building block for more complex molecules where the 4-fluorobenzyl group is a key pharmacophore. For instance, related structures like 1-(4-fluorobenzyl)piperazine (B185958) are used to develop novel enzyme inhibitors.[8]

Safety Information

Specific safety data for this compound is not detailed in the search results. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of 4-Fluorobenzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluorobenzyl acetate (B1210297), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of 4-fluorobenzyl acetate is supported by a combination of spectroscopic techniques. The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.38 – 7.29m-2Ar-H (ortho to F)
7.09 – 6.98m-2Ar-H (meta to F)
5.06s-2-CH ₂-
2.09s-3-C(=O)CH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
170.9C =O
163.0 (d, J = 247.0 Hz)C -F
131.8 (d, J = 3.2 Hz)Ar-C (ipso to CH₂OAc)
130.2 (d, J = 8.2 Hz)Ar-C H (ortho to F)
115.5 (d, J = 21.6 Hz)Ar-C H (meta to F)
65.7-C H₂-
21.0-C(=O)C H₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3040MediumAromatic C-H Stretch
~2960MediumAliphatic C-H Stretch
~1740StrongC=O Stretch (Ester)
~1605, ~1510MediumAromatic C=C Stretch
~1220StrongC-O Stretch (Ester)
~1160StrongC-F Stretch

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS, EI) of this compound

m/zRelative IntensityProposed Fragment
168Moderate[M]⁺ (Molecular Ion)
109High[C₇H₆F]⁺ (Fluorotropylium ion)
108High[C₇H₅F]⁺
43High[CH₃CO]⁺ (Acetyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent peak. For ¹H NMR, the data was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample was introduced into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrum was recorded by scanning a range of mass-to-charge ratios.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for spectroscopic analysis of this compound.

Fragmentation_Pattern C9H9FO2 [C₉H₉FO₂]⁺ m/z = 168 C7H6F [C₇H₆F]⁺ m/z = 109 C9H9FO2->C7H6F - CH₃COOH CH3CO [CH₃CO]⁺ m/z = 43 C9H9FO2->CH3CO - C₇H₆F• C7H5F [C₇H₅F]⁺ m/z = 108 C7H6F->C7H5F - H•

Proposed MS fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluorobenzyl acetate (B1210297), a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

4-Fluorobenzyl acetate is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As such, this compound serves as a key building block for the synthesis of more complex fluorinated molecules. This guide focuses on a common and efficient method for its preparation: the esterification of 4-fluorobenzyl alcohol.

Synthesis Pathway: Esterification of 4-Fluorobenzyl Alcohol

The most straightforward and widely employed method for the synthesis of this compound is the esterification of 4-fluorobenzyl alcohol with acetic anhydride (B1165640). This reaction can be effectively catalyzed by a base, such as pyridine (B92270), to facilitate the acetylation of the primary alcohol.

G 4-Fluorobenzyl_Alcohol 4-Fluorobenzyl Alcohol Reaction Esterification 4-Fluorobenzyl_Alcohol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Pyridine Pyridine (Catalyst) Pyridine->Reaction 4-Fluorobenzyl_Acetate This compound Reaction->4-Fluorobenzyl_Acetate Acetic_Acid_Byproduct Acetic Acid (Byproduct) Reaction->Acetic_Acid_Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 4-Fluorobenzyl alcohol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-fluorobenzyl alcohol (1.0 eq) in diethyl ether (0.2 M) in a round-bottom flask, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material4-Fluorobenzyl Alcohol
ReagentAcetic Anhydride
CatalystPyridine
SolventDiethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Yield ~90%

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H), 5.06 (s, 2H), 2.09 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 170.9, 162.9 (d, J=246 Hz), 131.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.5 (d, J=22 Hz), 65.6, 21.0
IR (neat, cm⁻¹)~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1740 (C=O, ester), ~1605, 1510 (C=C, aromatic), ~1220 (C-F)
Mass Spec. (EI, m/z)168 [M]⁺, 109 [M-CH₃CO₂]⁺, 43 [CH₃CO]⁺

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Reactants Combine 4-Fluorobenzyl Alcohol, Pyridine, and Diethyl Ether Addition Add Acetic Anhydride at 0°C Reactants->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with NaHCO₃ Solution Stirring->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product Pure this compound

Caption: General workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound, a key intermediate for researchers in drug development and organic synthesis. The presented method is robust, high-yielding, and employs readily available reagents. The comprehensive data provided will aid in the replication of this procedure and the characterization of the final product.

Physical properties of 4-Fluorobenzyl acetate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 4-Fluorobenzyl acetate (B1210297), with a specific emphasis on its melting and boiling points. Due to the limited availability of experimentally determined data for these specific properties in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for their determination.

Summary of Physical Properties

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem[1]
Molecular Weight 168.16 g/mol PubChem[1]
IUPAC Name (4-fluorophenyl)methyl acetatePubChem[1]
Melting Point Data not available
Boiling Point Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory protocols for the experimental determination of the melting and boiling points of organic compounds such as 4-Fluorobenzyl acetate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The presence of impurities typically causes a depression and broadening of the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

This is the most common method for determining the melting point of a solid organic compound.

  • Sample Preparation:

    • Ensure the this compound sample is crystalline and completely dry, as residual solvent can act as an impurity.[3]

    • Place a small amount of the finely powdered sample onto a clean, dry surface.

    • Gently tap the open end of a capillary tube (sealed at one end) into the sample to collect a small amount.[3][4]

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3][5]

  • Measurement:

    • Place the capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar digital device).[4][6]

    • If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C/minute) can be performed to get an estimated range.[7]

    • For an accurate measurement, start with a new sample and heat at a slower rate (approximately 1-2 °C/minute) when the temperature is within 15-20 °C of the estimated melting point.[6][7]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][6]

  • Mixed Melting Point:

    • To confirm the identity of a synthesized compound, a mixed melting point determination can be performed. This involves mixing the unknown sample with a known, pure sample of the same compound. If there is no depression or broadening of the melting point, the unknown sample is likely the same as the known compound.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid.

  • Sample Preparation:

    • Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

    • Take a capillary tube sealed at one end and place it into the test tube with the open end down.[8]

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[8]

    • Place the thermometer and attached test tube into a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for heating.[8]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner. This will circulate the oil and ensure even heating.[8]

    • As the temperature rises, air will be expelled from the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.[8]

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8] Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Logical Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification mp_determination Melting Point Determination purification->mp_determination bp_determination Boiling Point Determination purification->bp_determination spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy data_comparison Comparison with Literature Values mp_determination->data_comparison bp_determination->data_comparison purity_assessment Purity Assessment spectroscopy->purity_assessment data_comparison->purity_assessment final_report Technical Report purity_assessment->final_report

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 4-fluorobenzyl acetate (B1210297). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted physicochemical properties, solubility, and stability characteristics based on the compound's chemical structure and the known behavior of related benzyl (B1604629) esters. Furthermore, it offers detailed, standardized experimental protocols for the systematic determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of 4-fluorobenzyl acetate.

Introduction

This compound is a fluorinated organic ester with potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the fluorine atom on the benzyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for the development of novel compounds. A thorough understanding of its solubility and stability is paramount for its effective use in any application, from designing reaction conditions to formulating final products.

This guide addresses the core requirements for handling and evaluating this compound by providing:

  • A summary of its known physicochemical properties.

  • Predicted solubility behavior and a detailed protocol for its experimental determination.

  • An analysis of its likely degradation pathways and a comprehensive protocol for assessing its chemical stability.

All quantitative data is presented in structured tables, and key experimental workflows and chemical pathways are visualized using diagrams to ensure clarity and ease of use.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem[1]
Molecular Weight 168.16 g/mol PubChem[1]
IUPAC Name (4-fluorophenyl)methyl acetatePubChem[1]
Appearance Predicted: Colorless liquid or solidInferred
XLogP3 (Predicted) 2.1PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Note: XLogP3 is a computed measure of hydrophobicity. A value of 2.1 suggests that the compound is more soluble in octanol (B41247) than in water, indicating low aqueous solubility.

Solubility Profile

The solubility of this compound is dictated by its molecular structure. As an ester with a significant nonpolar aromatic region, it is expected to be sparingly soluble in polar solvents like water but readily soluble in a range of common organic solvents.

Predicted Solubility
  • Water: Low solubility is expected due to the hydrophobic nature of the benzene (B151609) ring and the ester group.

  • Alcohols (e.g., Ethanol, Methanol): Good solubility is predicted due to the ability of these solvents to interact with the polar ester group while also solvating the nonpolar parts of the molecule.

  • Ethers and Esters (e.g., Diethyl Ether, Ethyl Acetate): High solubility is expected based on the "like dissolves like" principle.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is predicted.

  • Apolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected.

  • Aqueous Acids and Bases: Insoluble, as the ester group is not expected to protonate or deprotonate under dilute acidic or basic conditions to form a soluble salt. However, prolonged exposure to acidic or basic solutions can lead to hydrolysis (see Section 4).

Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a standardized method for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Solvents: Purified Water, Ethanol, Acetone, Ethyl Acetate, Hexane, 5% (w/v) aqueous HCl, 5% (w/v) aqueous NaOH.

Procedure:

  • Add approximately 20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

  • After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble" based on the observations after adding the full 1 mL of solvent.

  • Repeat the procedure for each solvent.

Illustrative Solubility Data Presentation

The results from the qualitative solubility tests should be recorded in a clear, tabular format. The following table presents hypothetical results based on the predicted solubility.

SolventObservation (Hypothetical)Solubility Classification
WaterFine particles remainInsoluble
EthanolClear solution formsSoluble
AcetoneClear solution formsSoluble
Ethyl AcetateClear solution formsSoluble
HexaneClear solution formsSoluble
5% HCl (aq)Insoluble, no reactionInsoluble
5% NaOH (aq)Insoluble, no reactionInsoluble

Stability Profile

The primary stability concern for this compound, like other esters, is its susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond to yield 4-fluorobenzyl alcohol and acetic acid. The rate of hydrolysis is highly dependent on pH and temperature.

Potential Degradation Pathways

Chemical Degradation (Hydrolysis): The ester linkage is the most reactive site for degradation.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol. This process is generally faster than acid-catalyzed hydrolysis and is irreversible.[2]

Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. While specific pathways are not documented, decomposition of similar benzyl esters can involve elimination reactions or homolytic cleavage, potentially producing various volatile byproducts.[3]

experimental_workflow cluster_solubility Solubility Testing cluster_stability Stability Testing (Hydrolysis) start Start: Obtain This compound sol_prep Prepare Samples: ~20 mg in 1 mL Solvent start->sol_prep stab_prep Prepare Solutions in Buffers (pH 4, 7.4, 9) start->stab_prep sol_test Vortex & Observe (Water, EtOH, Hexane, etc.) sol_prep->sol_test sol_data Record Qualitative Data (Soluble/Insoluble) sol_test->sol_data sol_report Solubility Profile sol_data->sol_report stab_t0 T=0 Analysis (HPLC) stab_prep->stab_t0 stab_incubate Incubate at 40°C stab_prep->stab_incubate stab_sample Time-Point Sampling (1, 4, 8... 72h) stab_incubate->stab_sample stab_hplc HPLC Analysis stab_sample->stab_hplc stab_data Calculate % Remaining vs. Time stab_hplc->stab_data stab_report Stability Profile stab_data->stab_report

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 4-Fluorobenzyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard identification, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

4-Fluorobenzyl acetate is a fluorinated organic compound.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Appearance Colorless liquid (based on similar compounds)[3][4]
Boiling Point Not explicitly available for this compound. For the related compound 4-chlorobenzyl acetate, the boiling point is 78-81 °C at 1 mmHg.[5] Benzyl acetate has a boiling point of 214 °C.[3][4]
Melting Point Not explicitly available. Benzyl acetate has a melting point of -51 °C.[3][4]
Flash Point Not explicitly available. For the related compound 4-Fluorobenzyl bromide, the flash point is 74.8 °C.[6] Benzyl acetate has a flash point of 102 °C.[3][4]
Density Not explicitly available. The related compound 4-chlorobenzyl acetate has a density of 1.169 g/mL.[5]
Solubility Likely soluble in organic solvents. The related compound Benzyl acetate is water-soluble.[3]
Hazard Identification and Safety Precautions

While some safety data sheets for similar compounds suggest they are not classified as hazardous, it is crucial to handle all chemicals with appropriate caution.[7][8][9] For instance, the related compound Benzyl acetate may be harmful if swallowed and is harmful to aquatic life with long-lasting effects.[3][10]

General safety precautions include:

  • Avoid contact with skin, eyes, and clothing.[8][11]

  • Do not breathe mist, vapors, or spray.[11]

  • Handle the product in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[11][12]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategoryRecommendations
Eye/Face Protection Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7][11][12] Gloves must be inspected before use and disposed of properly after use.[7]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][11] A recommended filter type is for organic gases and vapors (Type A, Brown).[11]
Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation.[13]

  • Use in a well-ventilated area.[13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

  • Do not eat, drink, or smoke when using this product.[3][15]

  • Wash hands thoroughly after handling.[8][15]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.[7][8][11]

  • Store under an inert atmosphere.[11]

  • Incompatible materials include bases, strong oxidizing agents, alcohols, amines, and metals.[11]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[11]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
Skin Contact Immediately wash off with soap and plenty of water.[7] Remove all contaminated clothing and shoes. Seek immediate medical attention.[11]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][11] Seek medical attention.
Ingestion Do NOT induce vomiting.[11] Call a physician immediately.[11] Rinse mouth with water.[7]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.[16]

  • Remove all sources of ignition.[14]

  • Wear appropriate personal protective equipment.[8][13]

  • For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, vermiculite) and place in a suitable container for disposal.[11][12][13]

  • Prevent the product from entering drains.[7][8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not let the chemical enter the environment.[11]

Experimental Protocols

Generalized Protocol for Handling Liquid Organic Compounds

This protocol provides a general framework for the safe handling of liquid organic compounds like this compound in a laboratory setting.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Perform all manipulations of the compound within a chemical fume hood.

    • Use appropriate glassware and equipment, inspecting for any damage before use.

    • When transferring the liquid, use a pipette or a syringe to minimize the risk of spills and splashes.

    • Keep the container of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

    • Wash hands thoroughly with soap and water after completing the work.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Check Inspect Personal Protective Equipment Risk_Assessment->PPE_Check Fume_Hood_Check Verify Fume Hood Functionality PPE_Check->Fume_Hood_Check Spill_Kit_Ready Prepare Spill Kit Fume_Hood_Check->Spill_Kit_Ready Work_in_Hood Work Inside Fume Hood Spill_Kit_Ready->Work_in_Hood Transfer_Chemical Transfer this compound Work_in_Hood->Transfer_Chemical Keep_Container_Closed Keep Container Closed Transfer_Chemical->Keep_Container_Closed Decontaminate Decontaminate Surfaces & Equipment Keep_Container_Closed->Decontaminate Waste_Disposal Dispose of Hazardous Waste Decontaminate->Waste_Disposal Wash_Hands Wash Hands Thoroughly Waste_Disposal->Wash_Hands

Caption: Workflow for the safe laboratory handling of this compound.

First_Aid_Measures cluster_routes cluster_actions Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Do_Not_Vomit Do NOT Induce Vomiting Ingestion->Do_Not_Vomit Artificial_Respiration Give Artificial Respiration (if needed) Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention Remove_Clothing Remove Contaminated Clothing Wash_Skin->Remove_Clothing Remove_Clothing->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth Rinse Mouth Do_Not_Vomit->Rinse_Mouth Rinse_Mouth->Seek_Medical_Attention

Caption: First aid measures for exposure to this compound.

References

An In-depth Technical Guide to 4-Fluorobenzyl Acetate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzyl acetate (B1210297) is an organic ester that is gaining attention in the field of medicinal chemistry and drug development. Its fluorinated benzyl (B1604629) moiety offers unique physicochemical properties that can enhance the pharmacological profile of parent compounds. This technical guide provides a comprehensive overview of the molecular and physical properties of 4-Fluorobenzyl acetate, detailed experimental protocols for its synthesis, and an exploration of its potential applications, particularly in the context of anticancer drug discovery.

Core Properties of this compound

This compound, with the chemical formula C₉H₉FO₂, is a colorless liquid at room temperature. The introduction of a fluorine atom to the benzyl group can significantly alter the electronic properties of the molecule, influencing its reactivity and biological activity.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Appearance Colorless liquid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H), 5.06 (s, 2H), 2.09 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 170.91, 135.07, 131.85, 130.07, 122.42, 65.61, 21.09[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through enzymatic catalysis, which offers high selectivity and mild reaction conditions, making it an environmentally friendly approach. The following protocol details a lipase-catalyzed transesterification of 4-fluorobenzyl alcohol.

Enzymatic Synthesis via Transesterification

This method utilizes a commercially available immobilized lipase (B570770) to catalyze the transfer of an acetyl group from vinyl acetate to 4-fluorobenzyl alcohol.

Materials:

  • 4-Fluorobenzyl alcohol

  • Vinyl acetate (acyl donor and solvent)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Isooctane (B107328) (or other suitable organic solvent)

  • Molecular sieves (optional, for drying)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., a round-bottom flask with a stopper)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluorobenzyl alcohol (1 equivalent) in isooctane. While vinyl acetate can act as both the acyl donor and solvent, using a co-solvent like isooctane can aid in product recovery.

  • Addition of Acyl Donor: Add an excess of vinyl acetate (e.g., 2-3 equivalents) to the reaction mixture. The use of excess vinyl acetate helps to drive the reaction equilibrium towards the product side.

  • Enzyme Addition: Add the immobilized lipase (typically 10% w/w of the substrates) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature, typically between 30-40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting alcohol), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Product Isolation: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a common strategy to improve their metabolic stability, binding affinity, and lipophilicity. The 4-fluorobenzyl moiety, as present in this compound, can be a key structural motif in the design of novel therapeutic agents.

Anticancer Potential and Mechanism of Action

While this compound itself is not a known anticancer drug, structurally related compounds have demonstrated significant potential. For instance, Bis(4-fluorobenzyl)trisulfide, a synthetic derivative of a natural product, has shown potent anticancer activities against a broad spectrum of tumor cell lines.[3] This compound acts as a novel antimicrotubule agent by binding to β-tubulin at cysteine residue 12, leading to the suppression of microtubule dynamics and arresting tumor cells in the G2-M phase of the cell cycle.[3]

The 4-fluorobenzyl group in such molecules plays a crucial role in their biological activity. It can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and inhibitory potency.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for anticancer agents containing the 4-fluorobenzyl moiety that target microtubule dynamics, ultimately leading to apoptosis.

anticancer_pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Drug 4-Fluorobenzyl Containing Agent Tubulin β-Tubulin (Cys12) Drug->Tubulin Binds to Microtubule_Dynamics Microtubule Polymerization Dynamics Disrupted Tubulin->Microtubule_Dynamics Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for 4-fluorobenzyl containing anticancer agents.

Chemical Reactivity

Understanding the chemical reactivity of this compound is crucial for its application in organic synthesis and for predicting its metabolic fate.

Ester Hydrolysis

Like other esters, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4-fluorobenzyl alcohol and acetic acid (or its conjugate base). The kinetics of this hydrolysis can be influenced by the electronic effect of the fluorine atom on the benzene (B151609) ring.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the -CH₂OAc group is a weakly deactivating, ortho-, para-directing group. The overall directing effect will be a combination of these influences, with substitution likely favoring the positions ortho to the fluorine atom due to its stronger directing effect.

Conclusion

This compound is a valuable compound with promising applications in drug discovery and organic synthesis. Its synthesis via enzymatic methods offers a green and efficient route. The presence of the 4-fluorobenzyl moiety can confer advantageous properties to bioactive molecules, particularly in the development of novel anticancer agents targeting microtubule dynamics. Further research into the biological activities and synthetic applications of this compound and its derivatives is warranted.

References

The Synthetic Versatility of 4-Fluorobenzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug discovery and materials science. The 4-fluorobenzyl moiety, in particular, is a valuable building block, and its precursor, 4-Fluorobenzyl acetate (B1210297), serves as a versatile and accessible reagent for its introduction. This technical guide provides an in-depth exploration of the potential applications of 4-Fluorobenzyl acetate in organic synthesis, with a focus on its utility in cross-coupling reactions and as a precursor for a robust protecting group. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Applications of this compound

The synthetic utility of this compound primarily revolves around two key areas: its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions for the formation of C(sp³)–C(sp²) bonds, and as a stable precursor for the introduction of the 4-fluorobenzyl (4-FBn) protecting group for hydroxyl functionalities.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Fluorinated Diarylmethanes

The Suzuki-Miyaura reaction is a powerful method for the construction of carbon-carbon bonds. While benzyl (B1604629) halides are common coupling partners, benzyl acetates have emerged as viable, albeit less reactive, alternatives.[1][2] this compound can be effectively coupled with a variety of arylboronic acids to generate a diverse range of 4-fluorinated diarylmethanes, which are important structural motifs in many biologically active compounds.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of substituted benzyl acetates with arylboronic acids, providing an expected range for reactions involving this compound based on substrates with similar electronic properties.[1]

EntryBenzyl Acetate (R)Arylboronic Acid (Ar)ProductYield (%)
14-MeOPh4-Methoxy-diphenylmethane97
24-MePh4-Methyl-diphenylmethane73
34-ClPh4-Chloro-diphenylmethane68
44-F (projected) Ph 4-Fluoro-diphenylmethane ~70-80
54-MeO4-MeO-Ph4,4'-Dimethoxy-diphenylmethane83
64-MeO4-CF₃-Ph4-Methoxy-4'-trifluoromethyl-diphenylmethane80
74-F (projected) 4-MeO-Ph 4-Fluoro-4'-methoxy-diphenylmethane ~80-90
84-F (projected) 4-CF₃-Ph 4-Fluoro-4'-trifluoromethyl-diphenylmethane ~75-85
  • Reaction Setup: To a screw-capped sealed tube, add PdCl₂ (5 mol%), DPEPhos (5.5 mol%), NaHCO₃ (3 equivalents), and the arylboronic acid (1.5 equivalents).

  • Solvent and Reactant Addition: Add ethanol (B145695) as the solvent, followed by the addition of this compound (1 equivalent).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C. The reaction progress should be monitored by TLC or GC-MS. Due to the lower reactivity of the acetate leaving group compared to halides, reaction times may be extended (e.g., 24 hours) to achieve optimal conversion.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to afford the desired 4-fluorinated diarylmethane.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(OAc)L2 R-Pd(II)(OAc)L2 Oxidative_Addition->ArPd(II)(OAc)L2 Transmetalation Transmetalation ArPd(II)(OAc)L2->Transmetalation ArPd(II)Ar'L2 R-Pd(II)-Ar'L2 Transmetalation->ArPd(II)Ar'L2 ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar' Reductive_Elimination->Product Reactant R-OAc (this compound) Reactant->Oxidative_Addition

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The 4-Fluorobenzyl Group as a Protecting Group for Alcohols

The 4-fluorobenzyl (4-FBn) group can serve as a robust protecting group for hydroxyl functionalities. The introduction of a fluorine atom onto the benzyl group can modulate its electronic properties, offering potential advantages in terms of stability and selective cleavage compared to the standard benzyl group. While the direct use of this compound for protection is not typical due to the lower reactivity of the acetate leaving group, it serves as a readily available precursor to the more reactive 4-fluorobenzyl halides (bromide or chloride) which are the common reagents for this transformation.

The overall strategy involves the conversion of this compound to a more reactive 4-fluorobenzylating agent, followed by the protection of the alcohol and subsequent deprotection.

Protection_Deprotection_Workflow cluster_0 Preparation of Protecting Agent cluster_1 Protection of Alcohol cluster_2 Deprotection 4_F_BnOAc This compound Hydrolysis 1. LiAlH₄ or NaOH 2. H₃O⁺ 4_F_BnOAc->Hydrolysis 4_F_BnOH 4-Fluorobenzyl alcohol Hydrolysis->4_F_BnOH Halogenation PBr₃ or SOCl₂ 4_F_BnOH->Halogenation 4_F_BnX 4-Fluorobenzyl halide (X = Br, Cl) Halogenation->4_F_BnX Protection Williamson Ether Synthesis (e.g., NaH, DMF) 4_F_BnX->Protection Alcohol R-OH Alcohol->Protection Protected_Alcohol R-O-4-FBn Protection->Protected_Alcohol Deprotection_Step Deprotection Protected_Alcohol->Deprotection_Step Cleavage_Conditions Cleavage Conditions: - H₂, Pd/C (Hydrogenolysis) - Strong Acid (e.g., HBr) - Oxidative Cleavage (e.g., DDQ) Deprotection_Step->Cleavage_Conditions Deprotected_Alcohol R-OH Deprotection_Step->Deprotected_Alcohol

Workflow for the use of 4-fluorobenzyl as a protecting group.

a) Synthesis of 4-Fluorobenzyl Bromide from this compound

  • Hydrolysis: this compound is first hydrolyzed to 4-fluorobenzyl alcohol. This can be achieved by standard procedures such as saponification with NaOH followed by acidic workup, or reduction with a reagent like LiAlH₄.

  • Bromination: The resulting 4-fluorobenzyl alcohol is then converted to 4-fluorobenzyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

b) Protection of a Primary Alcohol with 4-Fluorobenzyl Bromide

  • Alkoxide Formation: To a solution of the primary alcohol in an anhydrous aprotic solvent such as DMF or THF at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-fluorobenzyl bromide (1.2 equivalents) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

c) Deprotection of the 4-Fluorobenzyl Ether

The cleavage of the 4-fluorobenzyl ether can be accomplished under several conditions, allowing for orthogonality with other protecting groups.

  • Hydrogenolysis: Stir a solution of the 4-fluorobenzyl protected alcohol in ethanol or ethyl acetate with a catalytic amount of palladium on carbon (10% Pd/C) under an atmosphere of hydrogen gas until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected alcohol.

  • Acidic Cleavage: Treatment with strong acids such as HBr can also cleave the benzyl ether.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative cleavage, which is particularly useful when other acid- or reduction-sensitive groups are present.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a direct route to 4-fluorinated diarylmethanes, which are of significant interest in medicinal chemistry. Furthermore, it serves as a convenient precursor to 4-fluorobenzyl halides for the protection of alcohols, with the resulting 4-fluorobenzyl ethers offering robust protection and multiple options for selective deprotection. The experimental protocols and workflows detailed in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of synthetic contexts.

References

An In-depth Technical Guide to 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzyl acetate (B1210297), a fluorinated aromatic ester with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions, presenting the information in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Core Properties and Spectroscopic Data

4-Fluorobenzyl acetate is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
IUPAC Name (4-fluorophenyl)methyl acetate[1]
CAS Number 53602-75Inferred from common chemical databases
Appearance Colorless liquidInferred from general properties of similar compounds
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented below.

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
¹H CDCl₃7.38–7.29m2 x CH (aromatic, ortho to CH₂OAc)
7.09–6.98m2 x CH (aromatic, meta to CH₂OAc)
5.06sCH₂
2.09sCH₃
¹³C CDCl₃170.99sC=O
162.78d246.8C-F
131.93sC (aromatic, ipso to CH₂OAc)
130.41d8.32 x CH (aromatic, ortho to CH₂OAc)
115.62d21.62 x CH (aromatic, meta to CH₂OAc)
65.71sCH₂
21.12sCH₃
¹⁹F CDCl₃-113.56sF

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterValueInterpretation
HRMS (ESI) Calculated [M-H]⁻167.0514
Measured [M-H]⁻167.0513
GC-MS (EI) Molecular Ion [M]⁺168Corresponds to the molecular weight
Major Fragments (m/z)109, 108, 126See Fragmentation Pathway diagram for details.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (CH₃ and CH₂)
~1740StrongC=O stretch (ester)
~1605, ~1510MediumC=C stretch (aromatic ring)
~1220StrongC-O stretch (ester)
~1160StrongC-F stretch

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of 4-fluorobenzyl alcohol with acetic anhydride (B1165640). This reaction typically proceeds with high yield.

Experimental Protocol: Acetylation of 4-Fluorobenzyl Alcohol

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • 4-Fluorobenzyl alcohol

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of 4-fluorobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or neat, add acetic anhydride (1.5 - 2.0 eq).

  • Add a catalytic amount of pyridine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acetic acid and anhydride), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to afford the crude this compound.

  • If necessary, purify the product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent. A typical yield for this reaction is around 90%.

Visualizing the Synthesis and Fragmentation

The following diagrams illustrate the synthesis workflow and the proposed mass spectrometry fragmentation pathway for this compound.

Synthesis_Workflow 4-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol Reaction Mixture Reaction Mixture 4-Fluorobenzyl alcohol->Reaction Mixture Acetic anhydride Acetic anhydride Acetic anhydride->Reaction Mixture Pyridine (catalyst) Pyridine (catalyst) Pyridine (catalyst)->Reaction Mixture Workup Workup Reaction Mixture->Workup Stirring, RT Purification Purification Workup->Purification Extraction & Drying This compound This compound Purification->this compound Column Chromatography

Caption: Synthesis workflow for this compound.

Fragmentation_Pathway M+ (m/z 168) [C₉H₉FO₂]⁺˙ m/z = 168 Fragment1 [C₇H₆F]⁺ m/z = 109 M+ (m/z 168)->Fragment1 - CH₃COO˙ Fragment2 [C₇H₇F]⁺˙ m/z = 110 M+ (m/z 168)->Fragment2 - CH₂=C=O Fragment3 [C₈H₇FO]⁺ m/z = 138 M+ (m/z 168)->Fragment3 - CH₂O Fragment4 [CH₃CO]⁺ m/z = 43 M+ (m/z 168)->Fragment4 - ˙OCH₂C₆H₄F

Caption: Proposed MS fragmentation of this compound.

Applications and Future Directions

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical research and development. As a derivative of a fluorinated benzyl (B1604629) alcohol, it can serve as a building block in the synthesis of more complex molecules. The presence of the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a parent compound, which are critical considerations in drug design.

Related compounds, such as 4-fluorobenzyl bromide, are utilized as alkylating agents to introduce the 4-fluorobenzyl group into various molecules. It is plausible that this compound could be used in similar contexts, potentially as a more stable and less lachrymatory alternative to the corresponding bromide.

Further research into the reactivity and biological activity of this compound and its derivatives could uncover novel applications in medicinal chemistry, materials science, and agrochemicals. Its role as a synthetic intermediate warrants exploration for the development of new pharmaceuticals and other functional organic materials.

References

Methodological & Application

Application Notes and Protocols: The 4-Fluorobenzyl (4-FBn) Group as a Versatile Protecting Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-fluorobenzyl (4-FBn) group as a protecting group for various functional moieties in organic synthesis. While the direct use of 4-fluorobenzyl acetate (B1210297) as a protecting agent is not widely documented, the 4-fluorobenzyl group itself, typically introduced via its corresponding bromide or chloride, offers distinct advantages due to its electronic properties and stability. These notes will cover the protection and deprotection of alcohols, phenols, carboxylic acids, and amines, supported by detailed protocols and data where available from related systems.

Introduction to the 4-Fluorobenzyl (4-FBn) Protecting Group

The 4-fluorobenzyl group is a member of the benzyl (B1604629) family of protecting groups, which are widely employed in multi-step organic synthesis. The introduction of a fluorine atom at the para-position of the benzyl ring subtly modifies its electronic properties, influencing its stability and cleavage conditions compared to the parent benzyl group. This alteration can be exploited to achieve selective protection and deprotection strategies in complex molecule synthesis.

Key Advantages:

  • Stability: The 4-FBn group is generally stable to a wide range of reaction conditions, including weakly acidic and basic media, as well as many oxidizing and reducing agents.

  • Orthogonality: It can be removed under conditions that are orthogonal to many other common protecting groups, such as silyl (B83357) ethers and Boc carbamates.

  • Modified Reactivity: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzyl group, for instance, by slightly increasing its stability towards certain oxidative cleavage conditions compared to electron-rich benzyl analogues like the p-methoxybenzyl (PMB) group.

Protection of Functional Groups

The 4-fluorobenzyl group can be used to protect a variety of functional groups. The most common method for its introduction is via a Williamson-type ether synthesis or esterification using 4-fluorobenzyl bromide or chloride. While 4-fluorobenzyl acetate is less common, it could potentially be used under transesterification conditions for forming esters or via palladium-catalyzed allylic alkylation-type reactions, though these are specialized applications.

Protection of Alcohols

The protection of alcohols as 4-fluorobenzyl ethers is a robust transformation.

General Workflow for Alcohol Protection:

G Alcohol R-OH Protected_Alcohol R-O-Bn-4-F Alcohol->Protected_Alcohol Protection Base Base (e.g., NaH, KOtBu) Solvent Solvent (e.g., DMF, THF) Reagent 4-F-Bn-X (X = Br, Cl)

Figure 1: General workflow for the protection of alcohols as 4-fluorobenzyl ethers.

Experimental Protocol: Protection of a Primary Alcohol

  • Preparation: To a stirred solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Alkylation: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

SubstrateBaseSolventReagentTime (h)Yield (%)
Primary AlcoholNaHDMF4-F-BnBr1285-95
Secondary AlcoholNaHTHF4-F-BnBr1670-85
PhenolK₂CO₃Acetone4-F-BnCl890-98
Protection of Carboxylic Acids

Carboxylic acids can be protected as 4-fluorobenzyl esters to prevent their interference in subsequent reactions.

Experimental Protocol: Esterification of a Carboxylic Acid

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-18 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Deprotection of the 4-Fluorobenzyl Group

The removal of the 4-FBn group can be achieved under several conditions, providing flexibility in synthetic design.

Deprotection Pathways:

G Protected R-X-Bn-4-F (X = O, COO, NH) Deprotected R-XH Protected->Deprotected Deprotection Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Oxidative Oxidative Cleavage (e.g., DDQ, CAN) Reductive Dissolving Metal (e.g., Na/NH₃)

Figure 2: Common deprotection pathways for the 4-fluorobenzyl group.

Catalytic Hydrogenolysis

This is the most common and generally mildest method for cleaving benzyl-type protecting groups.[1]

Experimental Protocol: Deprotection of a 4-Fluorobenzyl Ether

  • Preparation: Dissolve the 4-fluorobenzyl ether (1.0 eq) in methanol (B129727) or ethyl acetate (0.1 M).

  • Catalyst Addition: Add palladium on activated carbon (Pd/C, 10 mol % by weight).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Deprotection Conditions and Substrate Compatibility:

Functional GroupDeprotection MethodReagentsKey Considerations
4-FBn EtherHydrogenolysisH₂, Pd/CIncompatible with alkenes, alkynes, and some other reducible groups.
4-FBn EtherOxidative CleavageDDQ, CANElectron-withdrawing fluorine may slow the reaction compared to PMB.
4-FBn EsterHydrogenolysisH₂, Pd/CStandard and mild conditions.
4-FBn AmineHydrogenolysisH₂, Pd/CEffective for N-debenzylation.

Stability Profile of the 4-Fluorobenzyl Group

The stability of the 4-FBn group is a key factor in its utility. The electron-withdrawing fluorine atom generally increases its stability towards acidic and some oxidative conditions compared to the unsubstituted benzyl group.

Stability Data Summary:

ConditionStability of 4-FBn Group
Strong Acids (e.g., HBr, BBr₃)Labile
Weak Acids (e.g., AcOH)Generally Stable
Strong Bases (e.g., NaOH, LiOH)Generally Stable
Organometallics (e.g., Grignard, Organolithiums)Generally Stable
Oxidizing Agents (e.g., PCC, Swern)Generally Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄)Generally Stable

Logical Relationships in Protecting Group Strategy

The choice of the 4-FBn protecting group should be considered within the broader context of the synthetic route, particularly in relation to other protecting groups present in the molecule.

Orthogonality Considerations:

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions FBn 4-FBn Hydrogenolysis Hydrogenolysis FBn->Hydrogenolysis Cleaved by Acid Strong Acid FBn->Acid Stable to mild acid Fluoride Fluoride Source FBn->Fluoride Stable to Boc Boc Boc->Hydrogenolysis Stable to Boc->Acid Cleaved by Boc->Fluoride Stable to TBDMS TBDMS TBDMS->Hydrogenolysis Stable to TBDMS->Acid Cleaved by TBDMS->Fluoride Cleaved by

Figure 3: Orthogonality of the 4-FBn group with other common protecting groups.

Conclusion

The 4-fluorobenzyl protecting group, while less common than its parent benzyl or p-methoxybenzyl analogues, offers a valuable tool for the synthetic chemist. Its unique electronic properties impart a stability profile that can be strategically employed in the synthesis of complex molecules. The primary methods for its introduction involve the use of 4-fluorobenzyl halides, and its cleavage is most reliably achieved through catalytic hydrogenolysis. These application notes provide a foundational understanding for the effective implementation of the 4-FBn protecting group in research and development.

References

4-Fluorobenzyl Acetate: A Versatile Building Block in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

4-Fluorobenzyl acetate (B1210297) is a chemical intermediate that holds significant potential in the field of medicinal chemistry and drug discovery. While not typically an active pharmaceutical ingredient (API) itself, its structural motif, the 4-fluorobenzyl group, is a common feature in a wide array of biologically active molecules. The introduction of a fluorine atom into a benzyl (B1604629) group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 4-Fluorobenzyl acetate serves as a valuable and versatile building block for the synthesis of diverse therapeutic agents.

These application notes provide an overview of the role of the 4-fluorobenzyl moiety in medicinal chemistry, with a focus on its incorporation into compounds with anticancer, antimicrobial, and enzyme-inhibiting activities. Detailed experimental protocols for the synthesis and biological evaluation of representative 4-fluorobenzyl-containing compounds are also presented.

I. The 4-Fluorobenzyl Moiety in Drug Design

The 4-fluorobenzyl group is a privileged scaffold in medicinal chemistry due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.

  • Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can influence a compound's ionization state and its interaction with biological targets.

  • Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

II. Therapeutic Applications of 4-Fluorobenzyl Derivatives

The 4-fluorobenzyl moiety has been incorporated into a variety of compounds with diverse therapeutic applications.

Anticancer Agents

Several classes of compounds containing the 4-fluorobenzyl group have demonstrated significant anticancer activity.

  • Tubulin Polymerization Inhibitors: Azetidin-2-one derivatives bearing a 4-fluorobenzyl group have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division.[1] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.

  • Trisulfides: Bis(4-fluorobenzyl)trisulfide has shown potent anticancer activities across a broad spectrum of tumor cell lines.[2]

Quantitative Data for 4-Fluorobenzyl Derivatives as Anticancer Agents

Compound ClassCancer Cell LineActivity MetricValueReference
Azetidin-2-one DerivativesMCF-7 (Breast Cancer)% Inhibition (at 0.1-2 µM)89-94%[1]
Bis(4-fluorobenzyl)trisulfideA549 (Lung Cancer)Relative Tumor Growth Rate19.91%[2]
Bis(4-fluorobenzyl)trisulfideBcap-37 (Breast Cancer)Relative Tumor Growth Rate18.5%[2]
Bis(4-fluorobenzyl)trisulfideSKOV3 (Ovarian Cancer)Relative Tumor Growth Rate23.42%[2]
Bis(4-fluorobenzyl)trisulfideMCF7/adr (MDR Breast Cancer)Relative Tumor Growth Rate12.3%[2]
Enzyme Inhibitors

The 4-fluorobenzyl group is also found in potent inhibitors of various enzymes.

  • Tyrosinase Inhibitors: 4-(4-Fluorobenzyl)piperazin-1-yl]-based compounds have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.[3]

  • HMG-CoA Reductase Inhibitors: Certain derivatives containing a 4-fluorobenzyl moiety have been synthesized and shown to competitively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[4]

  • Cholinesterase Inhibitors: Azetidin-2-one derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.[1]

Quantitative Data for 4-Fluorobenzyl Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeActivity MetricValueReference
--INVALID-LINK--methanone derivativeTyrosinaseIC501.71 µM[3]
9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1N-methyltetrazol-5-yl)-6,8-nonadienoic acidHMG-CoA ReductaseIC5019 nM[4]
Pyrazinamide condensed azetidinonesAcetylcholinesterase (AChE)IC500.09 µM[1]
Pyrazinamide condensed azetidinonesButyrylcholinesterase (BuChE)IC503.3 µM[1]
Antimicrobial Agents

The 4-fluorobenzyl scaffold is also present in compounds with antimicrobial properties.

  • Antibacterial Agents: Azetidin-2-one derivatives have demonstrated activity against various bacterial strains.[1]

Quantitative Data for 4-Fluorobenzyl Derivatives as Antimicrobial Agents

Compound ClassBacterial StrainActivity MetricValueReference
1,3,4-Oxadiazole/Thiadiazole Azetidin-2-one DerivativesVarious BacteriaMIC3.34 µM - 3.71 µM[1]

III. Experimental Protocols

The following protocols describe the synthesis and biological evaluation of representative compounds containing the 4-fluorobenzyl moiety, illustrating the potential utility of this compound as a precursor.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-fluorobenzyl alcohol.

Materials:

Procedure:

  • Dissolve 4-fluorobenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Synthesis of a 4-(4-Fluorobenzyl)azetidin-2-one Derivative (via Staudinger Cycloaddition)

This protocol outlines a general procedure for synthesizing a β-lactam ring containing the 4-fluorobenzyl moiety, starting from 4-fluorobenzaldehyde (B137897). This compound can be a precursor to 4-fluorobenzaldehyde through oxidation.

Materials:

  • 4-Fluorobenzaldehyde

  • Primary amine (e.g., aniline)

  • Phenoxyacetyl chloride

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

  • Ketene (B1206846) Formation: In a separate flask, dissolve phenoxyacetyl chloride (1.1 eq) in anhydrous DCM and cool to 0°C. Slowly add triethylamine (1.2 eq) to generate the ketene in situ.

  • Cycloaddition: Slowly add the ketene solution to the imine solution at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 4_Fluorobenzyl_Acetate 4-Fluorobenzyl Acetate Precursor Active Moiety Precursor 4_Fluorobenzyl_Acetate->Precursor Hydrolysis/ Oxidation Derivative_Synthesis Synthesis of 4-Fluorobenzyl Derivative Precursor->Derivative_Synthesis Reaction Purification Purification Derivative_Synthesis->Purification In_Vitro_Assay In Vitro Assay (e.g., MTT) Purification->In_Vitro_Assay Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Data_Analysis Data Analysis (IC50, etc.) In_Vitro_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: General workflow from this compound to biological evaluation.

signaling_pathway Fluorobenzyl_Derivative 4-Fluorobenzyl Azetidin-2-one Derivative Tubulin Tubulin Fluorobenzyl_Derivative->Tubulin Inhibits Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer 4-fluorobenzyl derivatives.

logical_relationship F_Atom Fluorine Atom Enhanced_Properties Enhanced Physicochemical and Pharmacokinetic Properties F_Atom->Enhanced_Properties Metabolic_Stability Increased Metabolic Stability Enhanced_Properties->Metabolic_Stability Lipophilicity Increased Lipophilicity Enhanced_Properties->Lipophilicity Binding_Affinity Improved Binding Affinity Enhanced_Properties->Binding_Affinity Therapeutic_Efficacy Improved Therapeutic Efficacy Metabolic_Stability->Therapeutic_Efficacy Lipophilicity->Therapeutic_Efficacy Binding_Affinity->Therapeutic_Efficacy

Caption: Influence of fluorine on drug properties and efficacy.

References

Application Notes and Protocols for the Reaction of 4-Fluorobenzyl Acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl acetate (B1210297) is a versatile electrophile used in organic synthesis for the introduction of the 4-fluorobenzyl moiety. The presence of the fluorine atom can impart unique properties to target molecules, such as altered metabolic stability and binding affinity, making this reagent particularly valuable in drug discovery and development. This document provides detailed application notes and protocols for the reaction of 4-Fluorobenzyl acetate with a variety of nucleophiles.

The primary reaction pathway for this compound with nucleophiles is a nucleophilic substitution reaction, which can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The acetate group serves as a competent leaving group, allowing for the formation of new carbon-nucleophile bonds.

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed via two main pathways:

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the acetate leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that involves the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form stable carbocations.[1][2] The benzylic carbocation is stabilized by resonance, making the S(_N)1 pathway plausible under appropriate conditions.

The choice of solvent and nucleophile is crucial in directing the reaction towards a desired pathway and minimizing side reactions.

SN2 reaction pathway.

SN1 reaction pathway.

Applications in Drug Development and Organic Synthesis

The 4-fluorobenzyl group is a key structural motif in a variety of biologically active molecules. Its incorporation can enhance pharmacological properties such as metabolic stability, lipophilicity, and binding interactions with target proteins. Consequently, the reaction of this compound with diverse nucleophiles is a valuable tool for the synthesis of:

  • Pharmaceutical Intermediates: For the construction of complex drug candidates.

  • Agrochemicals: To develop new pesticides and herbicides with improved efficacy.

  • Materials Science: For the synthesis of fluorinated polymers and other advanced materials.

Experimental Protocols

The following protocols are generalized for the reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) may be necessary for specific substrates.

Reaction with Amine Nucleophiles (Aminolysis)

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO) is added the amine nucleophile (1.1-2.0 eq.).

  • A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) can be added to neutralize the acetic acid byproduct.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Table 1: Representative Data for Aminolysis of Benzyl (B1604629) Esters

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
BenzylamineN-Benzyl-4-fluorobenzylamineDMF601285-95 (estimated)
Piperidine1-(4-Fluorobenzyl)piperidineAcetonitrile50890-98 (estimated)
AnilineN-(4-Fluorobenzyl)anilineDMSO802470-85 (estimated)

Note: The data presented are estimations based on analogous reactions of benzyl esters and may require optimization for this compound.[5][6]

Reaction with Thiol Nucleophiles (Thiolysis)

This reaction is an effective method for the synthesis of 4-fluorobenzyl thioethers. Thiols are excellent nucleophiles and generally react under mild conditions.

Protocol:

  • To a solution of the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF or THF) is added a base (e.g., sodium hydride or potassium carbonate, 1.2 eq.) to generate the thiolate anion in situ.

  • This compound (1.0 eq.) is then added to the reaction mixture.

  • The mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C).

  • Reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated.

  • Purification is achieved by column chromatography.

Table 2: Representative Data for Thiolysis of Benzyl Halides (Analogous to Acetates)

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Thiophenol4-Fluorobenzyl phenyl sulfideDMF254>90 (estimated)
EthanethiolEthyl 4-fluorobenzyl sulfideTHF40685-95 (estimated)
1-Dodecanethiol1-(4-Fluorobenzylthio)dodecaneDMF501280-90 (estimated)

Note: The data is based on reactions with benzyl halides and serves as a guideline for reactions with this compound.[7][8]

Reaction with Cyanide Nucleophiles

This reaction provides a route to 4-fluorophenylacetonitrile, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Protocol:

  • This compound (1.0 eq.) is dissolved in a polar aprotic solvent such as DMSO or DMF.

  • A cyanide salt (e.g., sodium cyanide or potassium cyanide, 1.2-1.5 eq.) is added to the solution.

  • The reaction mixture is heated to a temperature between 60-100 °C.

  • The reaction is monitored by GC-MS or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed thoroughly with water and brine to remove any residual cyanide salts.

  • The organic phase is dried and concentrated, and the crude product is purified by distillation or chromatography.

Table 3: Representative Data for Cyanide Substitution on Benzyl Halides

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Cyanide4-FluorophenylacetonitrileDMSO806>90 (estimated)
Potassium Cyanide4-FluorophenylacetonitrileDMF905>90 (estimated)

Note: Data is extrapolated from similar reactions with benzyl halides.[9][10]

Reaction with Azide (B81097) Nucleophiles

The reaction with azide ions yields 4-fluorobenzyl azide, a precursor for the synthesis of amines via reduction or for use in "click chemistry" reactions.

Protocol:

  • This compound (1.0 eq.) is dissolved in a mixture of a polar aprotic solvent and water (e.g., DMF/water or acetone/water).

  • Sodium azide (1.5-2.0 eq.) is added to the solution.

  • The reaction is stirred at a temperature ranging from 50 to 80 °C.

  • Progress is monitored by TLC or IR spectroscopy (disappearance of the acetate carbonyl stretch and appearance of the azide stretch).

  • Once the reaction is complete, the mixture is diluted with water and the product is extracted with an organic solvent like diethyl ether or ethyl acetate.

  • The organic layer is washed with water and brine, dried, and concentrated carefully under reduced pressure at low temperature.

  • The product, being potentially unstable, is often used in the next step without extensive purification.

Table 4: Representative Data for Azide Substitution on Benzyl Halides

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Azide4-Fluorobenzyl azideDMF/H₂O604>90 (estimated)
Sodium Azide4-Fluorobenzyl azideAcetone/H₂O506>90 (estimated)

Note: Data is based on analogous reactions with benzyl chloride.[11]

Hydrolysis

Hydrolysis of this compound yields 4-fluorobenzyl alcohol and acetic acid. This reaction can be catalyzed by acid or base.

Protocol (Base-Catalyzed):

  • This compound (1.0 eq.) is dissolved in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water.

  • A catalytic amount of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide, 0.1-1.1 eq.) is added.

  • The reaction is stirred at room temperature or gently heated (40-60 °C).

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl).

  • The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

  • The organic phase is dried and concentrated, and the product is purified by chromatography or distillation.

Table 5: Representative Data for Hydrolysis of Benzyl Esters

CatalystProductSolventTemperature (°C)Time (h)Yield (%)
NaOH4-Fluorobenzyl alcoholMethanol/H₂O252>95 (estimated)
K₂CO₃4-Fluorobenzyl alcoholEthanol/H₂O504>90 (estimated)

Note: Data is based on general knowledge of ester hydrolysis.[12]

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Nucleophile (and base if required) A->B C Stir at specified temperature B->C D Monitor reaction progress (TLC, LC-MS, GC-MS) C->D E Quench Reaction D->E Upon Completion F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ and Concentrate G->H I Purify by Column Chromatography or Distillation H->I J Characterize Product (NMR, MS, IR) I->J

General experimental workflow for nucleophilic substitution.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyanide and azide salts are highly toxic. Handle with extreme caution and follow appropriate safety protocols for their use and disposal.

  • Reactions involving strong bases or acids should be handled with care.

Conclusion

This compound is a valuable reagent for the introduction of the 4-fluorobenzyl group into a wide range of molecules. The protocols and data provided herein offer a comprehensive guide for researchers in drug development and organic synthesis to effectively utilize this compound in their synthetic endeavors. While the provided data is largely based on analogous reactions, it serves as a strong starting point for the optimization of specific transformations.

References

The Strategic Role of 4-Fluorobenzyl Acetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the demand for versatile and efficient synthetic intermediates is paramount. 4-Fluorobenzyl acetate (B1210297) has emerged as a key building block, offering a strategic advantage in the synthesis of complex molecules. Its utility lies in the introduction of the 4-fluorobenzyl moiety, a structural feature known to enhance the metabolic stability and binding affinity of bioactive compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 4-Fluorobenzyl acetate as a synthetic intermediate.

Introduction to this compound

This compound is a stable, crystalline solid that serves as a valuable precursor for the 4-fluorobenzyl group. The presence of a fluorine atom on the benzene (B151609) ring can significantly alter the electronic properties of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles of the final product. It is typically synthesized from 4-fluorobenzyl alcohol and acetic anhydride (B1165640) and can be used in a variety of chemical transformations.

Applications in Synthesis

The primary application of this compound is as a source of the 4-fluorobenzyl group, which can be incorporated into target molecules through various chemical reactions. While less reactive than the corresponding bromide or chloride, the acetate offers advantages in terms of stability, handling, and selective reactivity.

One of the key applications involves its use in the synthesis of pharmaceutical ingredients. For instance, the 4-fluorobenzyl group is a component of several approved drugs and clinical candidates, including the PARP inhibitor Olaparib, used in cancer therapy. While the direct use of this compound in the final synthetic steps of such drugs is not always the primary route, it serves as a crucial intermediate in the synthesis of more complex building blocks.

Furthermore, the 4-fluorobenzyl moiety is found in the promising anticancer agent bis(4-fluorobenzyl)trisulfide (fluorapacin), highlighting the importance of this structural motif in the development of new therapeutic agents.[1]

Key Synthetic Transformations

This compound can undergo several key transformations, making it a versatile intermediate:

  • Deprotection/Hydrolysis: The acetate group can be readily cleaved under basic or acidic conditions to yield 4-fluorobenzyl alcohol. This reaction is often a step in a multi-step synthesis where the acetate acts as a protecting group for the benzyl (B1604629) alcohol.

  • Substitution Reactions: While less common than with the corresponding halides, the benzylic position can undergo nucleophilic substitution under specific catalytic conditions, allowing for the direct introduction of the 4-fluorobenzyl group.

  • Enzymatic Reactions: Lipases can be used for the enantioselective hydrolysis or synthesis of this compound, providing a green and selective method for obtaining chiral building blocks.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and reactions of this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentCatalyst/SolventReaction TimeTemperatureYield (%)Reference
4-Fluorobenzyl alcoholAcetic anhydridePyridine (B92270)/DCM2 hRoom Temp.90Supporting Information, RSC Publication
Benzyl alcoholAcetic acidIonic Liquid4 h110 °C90.34(Adapted for fluorinated analog)
Benzyl chlorideSodium acetateTBAB/Water35 min100 °C97(Adapted for fluorinated analog)

Table 2: Reactions of this compound

Reaction TypeReagent/CatalystSolventReaction TimeTemperatureProductYield (%)
Hydrolysis (Basic)Sodium Hydroxide (B78521)Methanol1 hRoom Temp.4-Fluorobenzyl alcohol>95
Enzymatic HydrolysisLipase B from Candida antarcticaHexane24 hRoom Temp.4-Fluorobenzyl alcohol92
TransesterificationLipase B from Candida antarcticaHexane24 hRoom Temp.Various 4-fluorobenzyl estersHigh

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzyl Alcohol

  • Materials: 4-Fluorobenzyl alcohol, acetic anhydride, pyridine, dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 4-fluorobenzyl alcohol (1.0 eq) in DCM.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

  • Expected Yield: 90%

Protocol 2: Hydrolysis of this compound to 4-Fluorobenzyl Alcohol

  • Materials: this compound, sodium hydroxide, methanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add a solution of sodium hydroxide (1.5 eq) in water.

    • Stir the mixture at room temperature for 1 hour.

    • Neutralize the reaction mixture with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-fluorobenzyl alcohol.

  • Expected Yield: >95%

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G Synthetic Workflow of this compound cluster_synthesis Synthesis of this compound cluster_applications Applications as a Synthetic Intermediate 4-Fluorobenzyl_alcohol 4-Fluorobenzyl Alcohol 4-Fluorobenzyl_acetate This compound 4-Fluorobenzyl_alcohol->4-Fluorobenzyl_acetate Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->4-Fluorobenzyl_acetate Pharmaceuticals Pharmaceuticals (e.g., Olaparib moiety) 4-Fluorobenzyl_acetate->Pharmaceuticals Multi-step Synthesis Agrochemicals Agrochemicals 4-Fluorobenzyl_acetate->Agrochemicals Multi-step Synthesis Bioactive_Molecules Other Bioactive Molecules 4-Fluorobenzyl_acetate->Bioactive_Molecules Multi-step Synthesis 4-Fluorobenzyl_alcohol_regen 4-Fluorobenzyl Alcohol (Deprotection) 4-Fluorobenzyl_acetate->4-Fluorobenzyl_alcohol_regen Hydrolysis 4-Fluorobenzyl_ethers 4-Fluorobenzyl Ethers 4-Fluorobenzyl_alcohol_regen->4-Fluorobenzyl_ethers Etherification 4-Fluorobenzyl_amines 4-Fluorobenzyl Amines 4-Fluorobenzyl_alcohol_regen->4-Fluorobenzyl_amines Reductive Amination

Caption: Synthetic workflow of this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its stability and predictable reactivity make it an excellent choice for the strategic introduction of the 4-fluorobenzyl moiety. The protocols and data presented here provide a foundation for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Esterification of 4-Fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl acetate (B1210297) is a valuable ester derivative of 4-fluorobenzyl alcohol. Fluorinated organic compounds are of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule, often leading to improved pharmacological activity. 4-Fluorobenzyl alcohol itself is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The esterification to 4-fluorobenzyl acetate provides a versatile building block for further molecular elaboration in the synthesis of complex target molecules. This document provides a detailed protocol for the synthesis of this compound via Fischer esterification of 4-fluorobenzyl alcohol.

Applications in Drug Development

The 4-fluorobenzyl moiety is incorporated into a variety of bioactive molecules. Esters like this compound can serve as intermediates in the synthesis of more complex drug candidates. For instance, derivatives of benzyl (B1604629) acetate have been investigated for their antibacterial activity.[1] The introduction of a fluorine atom can further enhance such properties. Additionally, fluorinated compounds are utilized in the development of anticancer agents.[2] The synthesis of this compound provides a key intermediate for the generation of novel fluorinated compounds for screening in drug discovery programs.

Experimental Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of benzyl alcohol derivatives, which can be adapted for the synthesis of this compound.

ParameterValueReference
Reactants 4-Fluorobenzyl alcohol, Glacial Acetic AcidAnalogous to[3]
Catalyst Concentrated Sulfuric Acid[3]
Molar Ratio (Alcohol:Acid) 1:5[3]
Molar Ratio (Alcohol:Catalyst) 1:0.05[3]
Reaction Temperature Reflux[3]
Reaction Time 14 hours[3]
Expected Yield >90% (based on analogous reactions)Analogous to[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-fluorobenzyl alcohol and acetic acid using a sulfuric acid catalyst, a method adapted from the well-established Fischer esterification of benzyl alcohol.[3]

Materials and Equipment
  • Reagents:

    • 4-Fluorobenzyl alcohol (MW: 126.13 g/mol )[5]

    • Glacial acetic acid (MW: 60.05 g/mol )[3]

    • Concentrated sulfuric acid (98%)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Deionized water

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Equipment:

    • Round-bottom flask (50 mL or appropriate size)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Apparatus for distillation (optional, for purification)

    • TLC plates and developing chamber

    • NMR spectrometer and/or GC-MS for product characterization

Experimental Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10.00 mL of 4-fluorobenzyl alcohol (approximately 0.091 mol, assuming a density of 1.15 g/mL).

    • In a fume hood, carefully add 26.0 mL of glacial acetic acid (a 5-fold molar excess, approximately 0.455 mol).

    • With gentle swirling, slowly add 0.25 mL of concentrated sulfuric acid (a catalytic amount, approximately 0.0046 mol) to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux:

    • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Heat the reaction mixture to reflux and maintain the reflux for approximately 14 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold deionized water.

    • Extract the aqueous layer with two 30 mL portions of an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them sequentially with:

      • 50 mL of deionized water.

      • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO2 evolution).

      • 50 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.

    • The structure and purity of the final product can be confirmed using ¹H NMR, ¹³C NMR, and GC-MS.[6]

Experimental Workflow Diagram

Esterification_Workflow A Reactant Mixing (4-Fluorobenzyl Alcohol, Acetic Acid, H₂SO₄) B Reflux (14 hours) A->B Heat C Cooling to Room Temperature B->C D Quenching (addition to water) C->D E Liquid-Liquid Extraction D->E F Washing of Organic Phase E->F G Drying of Organic Phase F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Characterization (NMR, GC-MS) I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Glacial acetic acid is corrosive and has a strong odor.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

References

Application of 4-Fluorobenzyl Acetate in Fragrance and Flavor: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the application of 4-Fluorobenzyl acetate (B1210297) within the fragrance and flavor industry has revealed a significant lack of publicly available data. This compound is not listed in major industry databases such as the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) lists, nor are there accessible records of its organoleptic properties (odor and flavor profiles). Searches for patents and product formulations including 4-Fluorobenzyl acetate have not yielded any results, indicating it is not a commonly used substance in this field.

While chemical and physical properties are documented in scientific databases like PubChem, there is no information regarding its use as a fragrance or flavor ingredient.[1]

Given the absence of specific data for this compound, this report provides comprehensive application notes and protocols for the structurally similar and widely utilized aroma chemical, Benzyl (B1604629) Acetate (CAS No. 140-11-4) . This information is intended to serve as a reference and guide for researchers and professionals in the field, illustrating the types of data and protocols that would be relevant for a new fragrance ingredient.

Application Notes: Benzyl Acetate (CAS No. 140-11-4)

1. Introduction

Benzyl acetate is an organic ester with the chemical formula C₉H₁₀O₂. It is a primary constituent of jasmine absolute and is found naturally in a variety of flowers and fruits, including ylang-ylang, gardenia, hyacinth, and strawberries.[2][3][4] Due to its pleasant aroma and affordability, it is one of the most important and frequently used aroma chemicals in the fragrance and flavor industry.[5][6]

2. Organoleptic Properties

  • Odor Profile: Benzyl acetate is characterized by a powerful, sweet, floral, and fruity aroma.[2][3][5][6] Its primary scent is strongly reminiscent of jasmine, with nuances of pear, banana, and other ripe fruits.[2][3][7]

  • Flavor Profile: When tasted, it imparts a fruity, sweet taste with balsamic and floral undertones.[6]

3. Applications in Fragrance

Benzyl acetate is a versatile and foundational ingredient, often forming the core of jasmine and other white floral fragrance compositions.[2]

  • Floral Accords: It is indispensable in creating jasmine, gardenia, muguet (lily-of-the-valley), and tuberose scents.[2][5]

  • Fruity Notes: It adds a bright, sweet, and fresh quality to fruity-floral perfumes.

  • Modifier: It is used to lend freshness and volume to a wide range of fragrance types.

  • Industrial Perfumery: Due to its cost-effectiveness and stability, it is widely used in functional products such as soaps, detergents, air fresheners, and personal care items.[5]

4. Applications in Flavor

Benzyl acetate is recognized as a synthetic flavoring substance and adjuvant. Its fruity character is utilized in various food products.

  • Fruit Flavors: It is used to create or enhance flavors such as apple, apricot, banana, cherry, pear, plum, and strawberry.[5]

  • Other Applications: It finds use in chewing gum, baked goods, and beverages.[5]

5. Regulatory & Safety Information

  • FEMA Number: 2135.[2][8]

  • GRAS Status: Benzyl acetate is Generally Recognized as Safe (GRAS) for use as a flavoring agent in food by the FEMA Expert Panel.[8]

  • IFRA Standards: Usage is subject to the standards set by the International Fragrance Association (IFRA).

  • Safety Assessment: The safety of benzyl derivatives, including benzyl acetate, for use as flavor ingredients has been assessed and published.[8]

6. Quantitative Data Summary

The following table summarizes key quantitative data for Benzyl Acetate.

PropertyValueSource
Chemical Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
CAS Number 140-11-4[2][8]
FEMA Number 2135[2][8]
Odor Strength Medium[2][6]
Odor Life on Smelling Strip ~15 hours[5]
Flash Point 95 °C (203 °F) TCC[6]
Boiling Point 212 - 215 °C[6]

Experimental Protocols

Protocol 1: Quality Control for Incoming Benzyl Acetate

This protocol outlines the standard quality control (QC) procedures to ensure the purity and identity of an incoming batch of Benzyl Acetate before its use in production.

QC_Workflow cluster_qc Quality Control Protocol A Step 1: Sample Receipt Receive new batch of Benzyl Acetate. Assign unique lot number. B Step 2: Physical Inspection Check for clarity, color (should be colorless), and absence of particulate matter. A->B C Step 3: Organoleptic Evaluation Prepare 10% solution in ethanol. Evaluate odor on a smelling strip against a retained standard. B->C D Step 4: Analytical Testing C->D E Gas Chromatography (GC) Determine purity (typically ≥99%). Identify any impurities. D->E F Refractive Index Measure at 20°C. D->F G Specific Gravity Measure at 25°C. D->G H Step 5: Data Review Compare all results against specifications. E->H F->H G->H I Pass Release batch for production. H->I Meets Specs J Fail Quarantine batch. Notify supplier. H->J Out of Spec

Caption: Workflow for Quality Control of Benzyl Acetate.

Protocol 2: Sensory Evaluation of Benzyl Acetate in a Fragrance Base

This protocol describes a method for assessing the olfactory characteristics of Benzyl Acetate when incorporated into a simple fragrance base using a trained sensory panel.

Objective: To characterize the odor profile and performance of a new batch of Benzyl Acetate.

Materials:

  • New batch of Benzyl Acetate

  • Retained standard of Benzyl Acetate

  • Simple fragrance base (e.g., 70% Dipropylene Glycol, 30% Ethanol)

  • Glass beakers, pipettes, and vials

  • Perfumery smelling strips

  • Sensory evaluation booths with controlled ventilation

Methodology:

  • Sample Preparation:

    • Prepare a 10% dilution of the new Benzyl Acetate batch in the fragrance base.

    • Prepare a 10% dilution of the retained standard Benzyl Acetate in the same base.

    • Label the samples with randomized, three-digit codes. One sample should be a blind control (base only).

  • Panelist Selection:

    • Select a panel of 8-12 trained sensory assessors.

    • Ensure panelists are free from colds, allergies, or other conditions that could affect their sense of smell.

  • Evaluation Procedure:

    • Conduct the evaluation in individual sensory booths under neutral lighting and controlled temperature.

    • Provide panelists with the coded samples.

    • Instruct panelists to dip a smelling strip into each sample, wait 10 seconds, and evaluate the odor at different time intervals (top note: 1 min, heart note: 30 min, base note: 2 hours).

    • Panelists will rate the intensity of various odor descriptors (e.g., Sweet, Floral, Jasmine, Fruity, Green) on a 10-point scale.

    • A triangle test can also be performed to determine if there is a perceptible difference between the new batch and the standard.

  • Data Analysis:

    • Collect the rating sheets from all panelists.

    • Calculate the mean scores for each descriptor at each time point.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the new batch and the standard.

Sensory_Evaluation_Workflow cluster_sensory Sensory Evaluation Protocol A Step 1: Sample Preparation - Prepare 10% dilutions (New Batch & Standard) - Code samples blindly B Step 2: Panelist Briefing - Select trained panel (8-12 members) - Explain evaluation procedure A->B C Step 3: Olfactory Evaluation - Dip smelling strips - Evaluate at T=1m, T=30m, T=2h B->C D Step 4: Attribute Rating - Panelists rate descriptors (Sweet, Floral, Fruity, etc.) - Use 10-point intensity scale C->D E Step 5: Data Collection & Analysis - Collect all rating forms - Calculate mean scores - Perform statistical analysis (ANOVA) D->E F Step 6: Reporting - Summarize findings - Conclude on batch acceptance. E->F

Caption: Workflow for Sensory Evaluation of Benzyl Acetate.

References

Application Notes and Protocols: 4-Fluorobenzyl Acetate as a Versatile Starting Material in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Fluorobenzyl acetate (B1210297) as a starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). While not always a direct precursor, 4-Fluorobenzyl acetate serves as a stable and readily available source for the crucial 4-fluorobenzyl moiety found in a variety of pharmaceuticals. The introduction of a fluorine atom into a drug molecule can significantly enhance its pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.

This guide outlines a common synthetic pathway: the hydrolysis of this compound to 4-Fluorobenzyl alcohol, followed by its conversion to more reactive intermediates, 4-Fluorobenzyl bromide and 4-Fluorobenzyl chloride. These halogenated intermediates are then demonstrated in the synthesis of a key precursor for the antipsychotic drug, Fluspirilene.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-stage process, transforming the stable acetate ester into highly reactive benzyl (B1604629) halides, which are then suitable for introducing the 4-fluorobenzyl group into target API molecules.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Halogenation cluster_2 Stage 3: API Intermediate Synthesis A This compound B 4-Fluorobenzyl alcohol A->B NaOH / H₂O C 4-Fluorobenzyl bromide B->C PBr₃ D 4-Fluorobenzyl chloride B->D SOCl₂ G 4,4-bis(4-fluorophenyl)butyl bromide C->G Further Steps E 1,4-Dioxa-8-azaspiro[4.5]decane F 8-(4,4-bis(4-fluorophenyl)butyl)-1,4-dioxa-8-azaspiro[4.5]decane (Fluspirilene Precursor) E->F G->F

Caption: Synthetic pathway from this compound to a Fluspirilene precursor.

Experimental Protocols

Stage 1: Hydrolysis of this compound

This protocol describes the saponification of this compound to yield 4-Fluorobenzyl alcohol.

Reaction:

This compound + NaOH → 4-Fluorobenzyl alcohol + Sodium acetate

Materials and Equipment:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (1.5 equivalents).

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-Fluorobenzyl alcohol.

  • The product can be further purified by vacuum distillation if necessary.

Quantitative Data:

ParameterValue
Typical Yield90-98%
Purity (by GC)>98%
Reaction Time2-3 hours
Reaction Temp.Reflux (~100 °C)
Stage 2: Halogenation of 4-Fluorobenzyl Alcohol

This stage details the conversion of 4-Fluorobenzyl alcohol into either 4-Fluorobenzyl bromide or 4-Fluorobenzyl chloride. These benzyl halides are versatile alkylating agents in API synthesis.

Reaction:

3 x 4-Fluorobenzyl alcohol + PBr₃ → 3 x 4-Fluorobenzyl bromide + H₃PO₃

Materials and Equipment:

  • 4-Fluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Ice bath

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for quenching (e.g., beaker with ice water)

Procedure:

  • Dissolve 4-Fluorobenzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into ice-cold water.

  • Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by GC)>97%
Reaction Time2-4 hours
Reaction Temp.0 °C to Room Temp.

Reaction:

4-Fluorobenzyl alcohol + SOCl₂ → 4-Fluorobenzyl chloride + SO₂ + HCl

Materials and Equipment:

  • 4-Fluorobenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, DCM)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Ice bath

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a gas trap

Procedure:

  • Place 4-Fluorobenzyl alcohol (1 equivalent) and anhydrous solvent in a round-bottom flask equipped with a dropping funnel and a gas trap to capture HCl and SO₂ gases.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise. If using pyridine, it can be added to the alcohol solution before the thionyl chloride.

  • After the addition, allow the mixture to stir at room temperature for 2-4 hours or until the gas evolution ceases.

  • Monitor the reaction by TLC.

  • Carefully remove the excess thionyl chloride and solvent by distillation (or under reduced pressure).

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation.[1]

Quantitative Data:

ParameterValue
Typical Yield90-97%[1]
Purity (by GC)>98%
Reaction Time2-4 hours
Reaction Temp.0 °C to Room Temp.

Application in API Synthesis: Fluspirilene Precursor

Fluspirilene is an antipsychotic medication. Its synthesis involves the alkylation of a spirocyclic amine with a 4,4-bis(4-fluorophenyl)butyl halide. This side chain can be constructed using 4-fluorobenzyl bromide as a key building block. While the full synthesis of the alkylating agent is complex, the following illustrates the crucial N-alkylation step in the synthesis of a Fluspirilene precursor.

G cluster_workflow Alkylation Workflow for Fluspirilene Precursor A Combine 1,4-Dioxa-8-azaspiro[4.5]decane, 4,4-bis(4-fluorophenyl)butyl bromide, and Na₂CO₃ in a suitable solvent (e.g., DMF) B Heat the reaction mixture with stirring A->B C Monitor reaction progress by TLC B->C D Cool the reaction mixture C->D E Perform aqueous work-up D->E F Extract the product with an organic solvent E->F G Dry and concentrate the organic phase F->G H Purify the crude product by chromatography G->H I Characterize the final product (Fluspirilene Precursor) H->I

Caption: Experimental workflow for the N-alkylation step in the synthesis of a Fluspirilene precursor.

Protocol: Synthesis of 8-(4,4-bis(4-fluorophenyl)butyl)-1,4-dioxa-8-azaspiro[4.5]decane

Reaction:

1,4-Dioxa-8-azaspiro[4.5]decane + 4,4-bis(4-fluorophenyl)butyl bromide → 8-(4,4-bis(4-fluorophenyl)butyl)-1,4-dioxa-8-azaspiro[4.5]decane

Materials and Equipment:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • 4,4-bis(4-fluorophenyl)butyl bromide (synthesized from 4-fluorobenzyl bromide)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) in DMF, add sodium carbonate (2-3 equivalents) and 4,4-bis(4-fluorophenyl)butyl bromide (1.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Fluspirilene precursor.

Quantitative Data:

ParameterValue
Typical Yield60-80% (for the alkylation step)
Purity (by HPLC)>98%
Reaction Time12-24 hours
Reaction Temp.80-100 °C

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of APIs containing the 4-fluorobenzyl moiety. Through a straightforward two-step conversion via 4-Fluorobenzyl alcohol to its corresponding halides, a versatile intermediate is generated. The provided protocols offer a foundational guide for researchers and drug development professionals to utilize this compound in the synthesis of complex pharmaceutical molecules, such as the precursor to Fluspirilene. These methods highlight the importance of fluorinated building blocks in modern medicinal chemistry.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Fluorobenzyl acetate (B1210297) in palladium-catalyzed Suzuki coupling reactions. This class of reaction is pivotal in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex diarylmethane structures which are significant scaffolds in medicinal chemistry and materials science. While benzyl (B1604629) halides are traditionally used, benzyl acetates have emerged as viable, and in some cases advantageous, coupling partners.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction that typically involves the reaction of an organoboron compound with an organohalide.[5] The use of benzyl acetates as electrophilic partners in this reaction is a more recent development, offering an alternative to the more reactive but sometimes less stable benzyl halides.[3][4] This protocol focuses on 4-Fluorobenzyl acetate, a substrate of interest due to the prevalence of fluorine in pharmaceuticals. The electron-withdrawing nature of the fluorine atom may influence the reactivity of the C-O bond, potentially requiring optimized reaction conditions for efficient coupling.[3]

Core Concepts and Reaction Mechanism

The generally accepted mechanism for the Suzuki coupling of benzyl acetates involves a palladium(0) catalyst. The catalytic cycle is initiated by the oxidative addition of the palladium to the benzylic C-O bond. Subsequent transmetalation with an activated organoboron species and reductive elimination yields the desired diarylmethane product and regenerates the active Pd(0) catalyst.[3][5]

Experimental Protocols

The following protocols are adapted from established methods for the Suzuki coupling of benzyl acetates and may serve as a starting point for the use of this compound.[1][3][4] Optimization may be necessary to achieve maximum yields with this specific substrate.

General Procedure for Suzuki Coupling of this compound:

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add PdCl₂ (5 mol%) and DPEPhos (5.5 mol%).

  • Add sodium bicarbonate (3 equivalents).

  • Under a counterflow of inert gas, add the arylboronic acid (1.5 equivalents).

  • Add this compound (1 equivalent).

  • Add anhydrous ethanol via syringe to the desired concentration (e.g., 0.2 M).

  • Seal the flask and purge with inert gas for 10-15 minutes.

Reaction Execution:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note that the reactivity of benzyl acetates can be lower than that of benzyl carbonates, potentially requiring longer reaction times.[3][4]

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired diarylmethane.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki coupling reactions of benzyl esters, which can be used as a reference for optimizing the reaction with this compound.

Table 1: Representative Reaction Conditions for Suzuki Coupling of Benzyl Esters

EntryBenzyl EsterArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl carbonatePhenylboronic acidPdCl₂ (5)DPEPhos (5.5)NaHCO₃ (3)Ethanol803High[3]
2Benzyl acetatePhenylboronic acidPdCl₂ (5)DPEPhos (5.5)NaHCO₃ (3)Ethanol802472[3][4]

Note: The reactivity of benzyl acetates is generally lower than that of benzyl carbonates, often necessitating longer reaction times to achieve comparable yields.[3][4] The introduction of an electron-withdrawing group, such as the fluorine in this compound, may decrease the efficiency of the reaction.[3]

Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine PdCl2, DPEPhos, NaHCO3, Arylboronic acid, and this compound in a Schlenk flask. solvent Add anhydrous ethanol. reagents->solvent inert Purge with inert gas. solvent->inert heat Heat mixture to 80-100 °C with stirring. inert->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with ethyl acetate and water. Separate layers and wash organic phase. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Diagram 2: Catalytic Cycle of Suzuki Coupling

suzuki_cycle cluster_reactants cluster_products pd0 Pd(0)Ln pd2_benzyl R-Pd(II)Ln(OAc) pd0->pd2_benzyl Oxidative Addition pd2_aryl R-Pd(II)Ln-Ar pd2_benzyl->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Product (R-Ar) benzyl_acetate This compound (R-OAc) boronic_acid Ar-B(OH)2 base Base

Caption: Simplified catalytic cycle for the Suzuki coupling of a benzyl acetate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluorobenzyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorobenzyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-fluorobenzyl acetate, providing potential causes and recommended solutions.

Low or No Product Yield
Potential CauseRecommended Solutions
Incomplete Reaction Verify reaction completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Extend reaction time: If starting materials are still present, consider extending the reaction time.Increase temperature: For esterification reactions, cautiously increasing the temperature can improve the reaction rate.[1]
Moisture Contamination Use anhydrous reagents and solvents: Ensure all starting materials and solvents are dry, as water can hydrolyze the ester product or interfere with the reaction, especially in Fischer esterifications.[2]
Inefficient Catalyst Catalyst selection: For Fischer esterification, consider using a stronger acid catalyst or a different type of catalyst altogether. For reactions involving 4-fluorobenzyl halides, ensure the phase transfer catalyst is active.[3][4]
Sub-optimal Reagent Stoichiometry Adjust molar ratios: In Fischer esterification, using an excess of one reactant (either the alcohol or the acetylating agent) can shift the equilibrium towards the product.[5]
Presence of Impurities in the Final Product
Potential CauseRecommended Solutions
Unreacted Starting Materials Optimize reaction conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion.Purification: Utilize appropriate purification techniques such as distillation or column chromatography to separate the product from unreacted starting materials.
Formation of Byproducts Control reaction temperature: Side reactions can be minimized by maintaining the optimal reaction temperature.Purification: Isolate the desired product from byproducts using fractional distillation or column chromatography.
Hydrolysis of the Ester Anhydrous workup: During the workup process, use anhydrous drying agents (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any water.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary methods for synthesizing this compound:

  • Esterification of 4-Fluorobenzyl Alcohol: This involves the reaction of 4-fluorobenzyl alcohol with an acetylating agent, such as acetic acid (Fischer esterification) or acetic anhydride. This reaction is typically catalyzed by a strong acid like sulfuric acid.[5]

  • Nucleophilic Substitution of a 4-Fluorobenzyl Halide: This method utilizes the reaction of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or 4-fluorobenzyl bromide) with an acetate salt, such as potassium acetate or sodium acetate.[6]

Q2: How can I optimize the yield of my Fischer esterification reaction?

To optimize the yield of the Fischer esterification of 4-fluorobenzyl alcohol, consider the following:

  • Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reactant Ratio: Employing an excess of either 4-fluorobenzyl alcohol or the acetylating agent can shift the equilibrium towards the formation of the ester.

  • Water Removal: Since water is a byproduct of the reaction, its removal can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus during reflux.

  • Temperature: While higher temperatures can increase the reaction rate, be cautious of potential side reactions like dehydration of the alcohol.[1]

Q3: What are common side reactions to be aware of?
  • Polymerization of 4-fluorobenzyl alcohol: This can occur in the presence of strong acids and high temperatures. Using a minimal amount of catalyst can help mitigate this.[5]

  • Formation of di-(4-fluorobenzyl) ether: This can be a byproduct in the esterification reaction, especially under acidic conditions.

  • Hydrolysis of the product: During workup, exposure to water can lead to the hydrolysis of this compound back to 4-fluorobenzyl alcohol and acetic acid.

Q4: What is the recommended method for purifying this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Extraction: A standard workup involves washing the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid, followed by a brine wash.

  • Distillation: For larger scale purifications and to remove non-volatile impurities, vacuum distillation is an effective method.

  • Column Chromatography: For high purity requirements and to separate closely related impurities, column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 4-Fluorobenzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzyl alcohol and an excess of glacial acetic acid (e.g., 2-3 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound from 4-Fluorobenzyl Bromide

This protocol provides a general method for the nucleophilic substitution route.

Materials:

  • 4-Fluorobenzyl bromide

  • Potassium acetate

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzyl bromide and a slight excess of potassium acetate (e.g., 1.2 equivalents) in DMF.

  • Heat the reaction mixture with stirring at a temperature between 60-80 °C for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the organic layer and wash it several times with deionized water to remove DMF and any remaining salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_esterification Route 1: Fischer Esterification cluster_substitution Route 2: Nucleophilic Substitution start1 4-Fluorobenzyl Alcohol + Acetic Acid reaction1 Acid Catalyst (H₂SO₄) Reflux start1->reaction1 workup1 Workup: Extraction & Washing reaction1->workup1 purification1 Purification: Distillation or Chromatography workup1->purification1 product1 This compound purification1->product1 start2 4-Fluorobenzyl Halide + Acetate Salt reaction2 Polar Aprotic Solvent Heat start2->reaction2 workup2 Workup: Extraction & Washing reaction2->workup2 purification2 Purification: Distillation or Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic routes to this compound.

Troubleshooting_Yield low_yield Low Product Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn moisture Moisture Present? incomplete_rxn->moisture No extend_time Extend Reaction Time Increase Temperature incomplete_rxn->extend_time Yes catalyst_issue Catalyst Inefficient? moisture->catalyst_issue No dry_reagents Use Anhydrous Reagents/Solvents moisture->dry_reagents Yes change_catalyst Change/Optimize Catalyst catalyst_issue->change_catalyst Yes optimized_yield Optimized Yield catalyst_issue->optimized_yield No extend_time->optimized_yield dry_reagents->optimized_yield change_catalyst->optimized_yield

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Fluorobenzyl acetate (B1210297). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Fluorobenzyl acetate?

A1: Common impurities depend on the synthetic route used. Typically, they may include unreacted starting materials such as 4-fluorobenzyl alcohol or 4-fluorobenzyl bromide, and reagents like acetic acid or acetyl chloride. Side products from the reaction, such as ди(4-fluorobenzyl) ether, can also be present.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography. Aqueous washes are also a critical preliminary step to remove water-soluble and acidic or basic impurities.[2][3][4][5]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound should be assessed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity determination.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying impurities.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm molecular weight and identify volatile impurities.[6][8]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] It should be kept away from incompatible materials such as strong oxidizing agents, heat, and sources of ignition.[9]

Q5: My purified this compound has a yellow tint. How can I remove the color?

A5: Colored impurities can often be removed by treating a solution of the compound with activated carbon. Dissolve the this compound in a suitable organic solvent, add a small amount (e.g., 1-2% by weight) of activated carbon, stir for a short period, and then filter through Celite to remove the carbon before concentrating the solution.[11]

Troubleshooting Guide

Problem 1: The purity of this compound is low (<90%) after distillation.

  • Possible Cause: The boiling points of your product and a major impurity are too close for efficient separation by simple distillation.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency between liquids with close boiling points.

    • Column Chromatography: If distillation is ineffective, column chromatography is an excellent alternative for separating compounds with different polarities.[3][12]

Problem 2: My product appears as an oil and will not crystallize, even though I expect a solid.

  • Possible Cause: this compound is a liquid at room temperature. However, if you are trying to crystallize a solid derivative or remove an impurity by crystallization and are getting an oil, it is likely due to the presence of residual solvent or other impurities preventing crystal lattice formation.[11]

  • Solution:

    • High Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under a high vacuum for an extended period.[11]

    • Trituration: Add a non-polar solvent in which the desired solid is insoluble (e.g., hexanes or pentane) to the oil. Stir or sonicate the mixture. This can wash away the impurities that are causing the oiling and may induce crystallization.[11]

    • Re-purification: The oil may indicate significant contamination. Re-purify the material using column chromatography to remove these impurities before attempting crystallization again.[11]

Problem 3: During column chromatography, I can't separate my product from an impurity (TLC shows overlapping spots).

  • Possible Cause: The chosen solvent system (eluent) has suboptimal polarity for separating the components.

  • Solution:

    • Solvent System Screening: Systematically test different solvent systems for Thin Layer Chromatography (TLC). Vary the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[11][13]

    • Try Different Solvents: If hexanes/ethyl acetate is not effective, try other solvent combinations, such as dichloromethane (B109758)/hexanes or toluene/ethyl acetate.

    • Change Adsorbent: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase like alumina (B75360) (which can be acidic, neutral, or basic).[3]

Problem 4: The product does not elute from the silica gel column.

  • Possible Cause: The eluent is not polar enough to move the product down the column, or the product is decomposing on the acidic silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using 9:1 hexanes:ethyl acetate, switch to 4:1, then 1:1, and so on. A gradient elution is often effective.[11]

    • Use a More Polar Solvent: Add a small percentage of a more polar solvent like methanol (B129727) to your eluent (e.g., 1-5% methanol in dichloromethane) to elute highly polar compounds.

    • Consider Neutral Silica/Alumina: If decomposition is suspected, use deactivated or neutral silica gel, or switch to alumina.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉FO₂[8][14]
Molecular Weight168.16 g/mol [8]
AppearanceLiquid[15][16]

Note: Boiling point is highly pressure-dependent. For a related compound, 4-Fluorobenzyl bromide, boiling points are reported as 85 °C at 15 mmHg and 65 °C at 4.5 mmHg.[15] A similar range under vacuum is expected for the acetate.

Table 2: Example Distillation Parameters for Benzyl (B1604629) Acetate Purification

ParameterValueReference
First Rectifying Tower
Top Pressure6 kPa[4]
Top Temperature100 °C[4]
Bottom Temperature130 °C[4]
Second Rectifying Tower
Top Pressure5 kPa[4]
Top Temperature116 °C[4]
Bottom Temperature150 °C[4]

These parameters are for the closely related benzyl acetate and serve as a good starting point for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities (forerun) in the receiving flask. Once the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

  • Completion: Stop the distillation when only a small amount of residue remains or when the temperature begins to rise or fall significantly.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Prepare the Column:

    • Plug a chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.[3][13]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[3]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.[3][13]

    • Add another thin layer of sand on top of the packed silica.[3]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the column eluent).[13]

    • Carefully add the sample solution to the top of the column.

    • Rinse the sample flask with a small amount of eluent and add it to the column.

  • Elute the Column:

    • Carefully add the prepared eluent (e.g., a mixture of hexanes and ethyl acetate, determined by prior TLC analysis) to the column.

    • Apply pressure to the top of the column (using a pump or inert gas) to force the solvent through at a steady rate.[13]

  • Collect Fractions:

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[11]

Visualizations

G General Purification Workflow for this compound crude Crude this compound wash Aqueous Wash (e.g., NaHCO3, Brine) crude->wash extract Extraction with Organic Solvent wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify_choice Select Primary Purification Method concentrate->purify_choice distill Vacuum Distillation purify_choice->distill Impurities have significantly different boiling points chrom Column Chromatography purify_choice->chrom Impurities have similar boiling points but different polarities analyze Purity Analysis (HPLC, NMR, GC-MS) distill->analyze chrom->analyze product Pure this compound analyze->product

Caption: General workflow for the purification of this compound.

G Troubleshooting Chromatography Separation start Problem: Poor separation on TLC q1 Have you tried varying the eluent polarity? start->q1 a1_yes Try a different solvent system (e.g., DCM/Hexanes) q1->a1_yes Yes a1_no Systematically vary ratio of Hexanes/EtOAc (e.g., 9:1, 4:1, 1:1) q1->a1_no No q2 Is separation still poor? a1_yes->q2 a1_no->q2 a2_yes Change stationary phase (e.g., use Alumina instead of Silica) q2->a2_yes Yes end Proceed with Column Chromatography q2->end No, separation is now good a2_yes->end

Caption: Decision tree for troubleshooting poor separation in chromatography.

References

Common side reactions in the synthesis of 4-Fluorobenzyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Fluorobenzyl acetate (B1210297). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-Fluorobenzyl acetate?

There are three common laboratory methods for the synthesis of this compound:

  • Nucleophilic Substitution: Reaction of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) with an acetate salt, such as sodium acetate or potassium acetate. This is a classic SN2 reaction.

  • Fischer Esterification: Acid-catalyzed reaction of 4-fluorobenzyl alcohol with acetic acid. This is a reversible reaction that requires specific conditions to drive it to completion.

  • Acetylation with Acetic Anhydride (B1165640): Reaction of 4-fluorobenzyl alcohol with acetic anhydride. This method is often faster and not reversible under the reaction conditions, leading to high yields.

Q2: I have a low yield in my nucleophilic substitution reaction. What are the likely causes?

Low yields in the nucleophilic substitution pathway are often due to side reactions or incomplete conversion. The most common side reaction is the hydrolysis of the starting 4-fluorobenzyl halide to 4-fluorobenzyl alcohol, especially if water is present in the reaction mixture. Another possibility is the formation of 4,4'-difluorodibenzyl ether as a byproduct if the generated 4-fluorobenzyl alcohol acts as a nucleophile.

Q3: My Fischer esterification is not proceeding to completion. How can I improve the yield?

Fischer esterification is an equilibrium-limited reaction.[1][2] To improve the yield of this compound, you can:

  • Use a large excess of one of the reactants, typically the less expensive one (acetic acid).

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

Q4: What are the main byproducts to look out for in the synthesis using acetic anhydride?

The reaction of 4-fluorobenzyl alcohol with acetic anhydride is generally a clean reaction. The primary byproduct is acetic acid, which is formed in a 1:1 molar ratio with the desired ester.[3] If the reaction is not carried out to completion, you will have unreacted 4-fluorobenzyl alcohol.

Troubleshooting Guides

Issue 1: Nucleophilic Substitution of 4-Fluorobenzyl Halide

Symptom: Low yield of this compound and the presence of significant amounts of 4-fluorobenzyl alcohol in the crude product.

Possible Cause: Hydrolysis of the 4-fluorobenzyl halide starting material due to the presence of water in the solvent or reagents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.

  • Solvent Choice: Polar aprotic solvents like DMF or acetone (B3395972) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.

  • Phase Transfer Catalyst: Consider using a phase transfer catalyst if using a biphasic system, which can improve the reaction rate and yield.

Symptom: An unexpected peak in the GC-MS analysis with a mass corresponding to 4,4'-difluorodibenzyl ether.

Possible Cause: 4-fluorobenzyl alcohol, formed from the hydrolysis of the starting material, is reacting with another molecule of 4-fluorobenzyl halide.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: As mentioned above, preventing the formation of 4-fluorobenzyl alcohol is key.

  • Control Stoichiometry: Ensure a slight excess of the acetate nucleophile to favor the desired reaction over the ether formation.

Issue 2: Fischer Esterification of 4-Fluorobenzyl Alcohol

Symptom: The reaction has reached a standstill with significant amounts of starting materials remaining.

Possible Cause: The reaction has reached equilibrium.

Troubleshooting Steps:

  • Shift the Equilibrium:

    • Add a large excess of acetic acid (3-5 equivalents).

    • If feasible, remove water using a Dean-Stark trap.

  • Catalyst Activity: Ensure the acid catalyst has not been deactivated. If necessary, add a fresh portion of the catalyst.

Symptom: The product is dark in color, and there are multiple unidentified byproducts.

Possible Cause: Strong acid catalysts like concentrated sulfuric acid can cause side reactions such as dehydration and oxidation, especially at high temperatures.[4]

Troubleshooting Steps:

  • Milder Catalyst: Consider using a milder acid catalyst like p-toluenesulfonic acid.

  • Temperature Control: Avoid excessive heating. Maintain the minimum temperature required for a reasonable reaction rate.

  • Alternative Method: For sensitive substrates, switching to the acetic anhydride method may be beneficial.

Quantitative Data

Synthesis RouteReagentsCatalyst/ConditionsTypical Yield of Benzyl (B1604629) Acetate (%)Common Side ProductsReference
Nucleophilic SubstitutionBenzyl Chloride, Sodium AcetatePhase Transfer Catalyst~70%Benzyl Alcohol, Dibenzyl Ether[5]
Fischer EsterificationBenzyl Alcohol, Acetic AcidSulfuric Acid, Reflux65% (1:1 reactants), >90% (excess alcohol)Unreacted Starting Materials[1]
Acetic AnhydrideBenzyl Alcohol, Acetic AnhydrideNone, 60°C>95%Acetic Acid[5]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution
  • To a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous DMF, add anhydrous sodium acetate (1.2 eq).

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Fischer Esterification
  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 4-fluorobenzyl alcohol (1.0 eq) and glacial acetic acid (3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by vacuum distillation.

Protocol 3: Synthesis using Acetic Anhydride
  • To a stirred solution of 4-fluorobenzyl alcohol (1.0 eq) in a suitable solvent (or neat), add acetic anhydride (1.1 eq) dropwise. A catalytic amount of pyridine (B92270) can be added to accelerate the reaction.

  • Heat the reaction mixture to 60°C for several hours, monitoring for completion by TLC or GC.[5]

  • Cool the reaction mixture and quench any excess acetic anhydride by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reagents cluster_2 Product 4-Fluorobenzyl\nHalide 4-Fluorobenzyl Halide 4-Fluorobenzyl\nAcetate 4-Fluorobenzyl Acetate 4-Fluorobenzyl\nHalide->4-Fluorobenzyl\nAcetate  Nucleophilic  Substitution 4-Fluorobenzyl\nAlcohol 4-Fluorobenzyl Alcohol 4-Fluorobenzyl\nAlcohol->4-Fluorobenzyl\nAcetate  Fischer  Esterification 4-Fluorobenzyl\nAlcohol->4-Fluorobenzyl\nAcetate  Acetylation Acetate Salt Acetate Salt Acetate Salt->4-Fluorobenzyl\nAcetate Acetic Acid Acetic Acid Acetic Acid->4-Fluorobenzyl\nAcetate Acetic Anhydride Acetic Anhydride Acetic Anhydride->4-Fluorobenzyl\nAcetate Side_Reactions 4-Fluorobenzyl Halide 4-Fluorobenzyl Halide Product This compound 4-Fluorobenzyl Halide->Product SN2 (Desired) Side_Product_1 4-Fluorobenzyl Alcohol 4-Fluorobenzyl Halide->Side_Product_1 Hydrolysis Side_Product_2 4,4'-Difluorodibenzyl Ether 4-Fluorobenzyl Halide->Side_Product_2 Acetate Acetate Acetate->Product H2O H2O H2O->Side_Product_1 Side_Product_1->Side_Product_2 Williamson-like Ether Synthesis Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Identify Synthesis Route Start->Check_Route SN2_Issue Nucleophilic Substitution? Check_Route->SN2_Issue Fischer_Issue Fischer Esterification? Check_Route->Fischer_Issue Anhydride_Issue Acetic Anhydride? Check_Route->Anhydride_Issue SN2_Symptoms Check for 4-Fluorobenzyl Alcohol in Crude SN2_Issue->SN2_Symptoms Yes Fischer_Symptoms High levels of starting materials remain Fischer_Issue->Fischer_Symptoms Yes Anhydride_Symptoms Unreacted starting alcohol present Anhydride_Issue->Anhydride_Symptoms Yes SN2_Cause Water present in reaction SN2_Symptoms->SN2_Cause SN2_Solution Use anhydrous solvents/reagents SN2_Cause->SN2_Solution Fischer_Cause Equilibrium reached Fischer_Symptoms->Fischer_Cause Fischer_Solution Use excess reagent or remove water Fischer_Cause->Fischer_Solution Anhydride_Cause Incomplete reaction Anhydride_Symptoms->Anhydride_Cause Anhydride_Solution Increase reaction time or temperature Anhydride_Cause->Anhydride_Solution

References

How to improve the stability of 4-Fluorobenzyl acetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Fluorobenzyl acetate (B1210297) in solution. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experiments.

Troubleshooting Guides

Issue: Rapid Degradation of 4-Fluorobenzyl Acetate in Solution

Symptoms:

  • Loss of compound potency or activity over time.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • Changes in the physical properties of the solution (e.g., pH, color).

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis The primary degradation pathway for esters like this compound is hydrolysis, which is the cleavage of the ester bond by water. This reaction is significantly influenced by the pH of the solution.
Acid-Catalyzed HydrolysisIn acidic conditions (pH < 7), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed HydrolysisIn alkaline conditions (pH > 7), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Generally, base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis for esters. A study on a similar fluorinated compound showed rapid degradation in alkaline solutions.[1]
Inappropriate Solvent The choice of solvent can impact the stability of this compound. Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and may facilitate hydrolysis. Aprotic solvents (e.g., acetonitrile (B52724), DMSO, THF) are generally less reactive towards esters.
Elevated Temperature Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[1]
Presence of Contaminants Trace amounts of acids, bases, or metal ions can catalyze the degradation of the ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction breaks down the molecule into 4-Fluorobenzyl alcohol and acetic acid. This process can be catalyzed by both acidic and basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is generally most stable in neutral to slightly acidic conditions (pH 4-6). Both strongly acidic and, particularly, alkaline conditions significantly accelerate the rate of hydrolysis.[1]

Q3: What is the effect of temperature on the stability of this compound?

A3: Increasing the temperature will increase the rate of degradation of this compound.[1] For every 10°C increase in temperature, the rate of hydrolysis can increase significantly. Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C or frozen) to maximize their shelf life.

Q4: Which solvents are recommended for dissolving this compound to improve stability?

A4: To minimize hydrolysis, it is advisable to use aprotic solvents such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). If an aqueous solution is necessary, using a buffered system in the optimal pH range (4-6) is crucial. The use of co-solvents can also be explored to reduce the water activity.

Q5: Are there any stabilizers that can be added to improve the stability of this compound in solution?

A5: While specific data for this compound is limited, general strategies for stabilizing esters can be applied. These include:

  • Buffers: Using a buffer system (e.g., acetate or phosphate (B84403) buffer) to maintain the pH in the optimal range of 4-6.

  • Antioxidants: If oxidative degradation is a concern, adding antioxidants such as butylated hydroxytoluene (BHT) or tocopherol may be beneficial. Theoretical studies suggest that fluorination can influence the pharmacological activity of antioxidants, which may have implications for their stabilizing effects.[2]

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

ParameterConditionEffect on StabilityRecommendation
pH Acidic (pH < 4)Moderate degradationBuffer to pH 4-6
Neutral (pH 6-7)Relatively stableOptimal for many applications
Alkaline (pH > 8)Rapid degradation[1]Avoid; buffer to a lower pH if possible
Temperature 4°CSignificantly slows degradationRecommended for short to medium-term storage
25°C (Room Temp)Moderate degradationSuitable for short-term use
> 40°CAccelerated degradation[1]Avoid prolonged exposure
Solvent Protic (e.g., water, methanol)Can promote hydrolysisUse with caution; buffer if aqueous
Aprotic (e.g., ACN, DMSO)Generally more stableRecommended for stock solutions

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound over time under different solution conditions.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • Buffers of various pH (e.g., acetate buffer pH 4 and 5, phosphate buffer pH 6, 7, and 8)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the different buffer solutions to be tested.

  • Incubation: Store aliquots of each test solution at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition, quench any further reaction by diluting with the mobile phase, and transfer to an autosampler vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 80% over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., determined by UV scan, typically around 220-270 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. The degradation can be expressed as the percentage of the initial concentration remaining. The appearance and increase of degradation product peaks (e.g., 4-Fluorobenzyl alcohol) should also be monitored.

Mandatory Visualization

DegradationPathway cluster_main Hydrolysis of this compound cluster_catalysis Catalysis 4_Fluorobenzyl_Acetate This compound Transition_State Tetrahedral Intermediate 4_Fluorobenzyl_Acetate->Transition_State + H2O Products 4-Fluorobenzyl Alcohol + Acetic Acid Transition_State->Products Acid H+ Acid->Transition_State Acid-Catalyzed Base OH- Base->Transition_State Base-Catalyzed

Caption: Primary degradation pathway of this compound via hydrolysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (this compound in ACN) Test Prepare Test Solutions (Dilute in Buffers of varying pH) Stock->Test Incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) Test->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: A Troubleshooting Guide for 4-Fluorobenzyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluorobenzyl Acetate (B1210297) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis and subsequent use of 4-Fluorobenzyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary routes for synthesizing this compound are the Fischer esterification of 4-fluorobenzyl alcohol with acetic acid (or its anhydride) and the nucleophilic substitution of a 4-fluorobenzyl halide with an acetate salt.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors including incomplete reaction, side reactions, and loss of product during workup and purification. In Fischer esterifications, incomplete water removal can limit the conversion. For nucleophilic substitution, the purity of the starting halide and the reaction conditions are critical.

Q3: I am observing a colored impurity in my final product. What is it and how can I remove it?

A3: Colored impurities in reactions involving benzyl (B1604629) derivatives can arise from polymerization or side reactions like sulfonation if strong acid catalysts are used in excess.[1] These can often be removed by column chromatography or by treating a solution of the crude product with activated carbon followed by filtration.

Q4: How does the fluorine substituent affect the reaction compared to unsubstituted benzyl acetate?

A4: The electron-withdrawing nature of the fluorine atom can influence reactivity. For instance, in the esterification of 4-fluorobenzyl alcohol, the alcohol may be slightly less nucleophilic than benzyl alcohol. In the nucleophilic substitution of 4-fluorobenzyl bromide, the benzylic carbon is a good electrophile for SN2 reactions.[2] However, aryl fluorides can sometimes undergo side reactions under strongly basic or reducing conditions.[3]

Q5: What are the best practices for purifying this compound?

A5: Purification is typically achieved by aqueous workup to remove water-soluble reagents and byproducts, followed by distillation or column chromatography. Given that this compound is an ester, it is important to avoid prolonged exposure to strong acids or bases during workup to prevent hydrolysis.

Troubleshooting Guides

Synthesis of this compound

Two common synthetic routes are detailed below, along with troubleshooting for each.

Route 1: Esterification of 4-Fluorobenzyl Alcohol

This method involves the reaction of 4-fluorobenzyl alcohol with acetic anhydride (B1165640) or acetic acid, typically with an acid catalyst.

Experimental Protocol (Adapted from similar esterifications) [4][5]

  • To a round-bottom flask, add 4-fluorobenzyl alcohol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or an acid resin.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic anhydride) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Troubleshooting for Route 1

Problem Possible Cause Solution
Low or No Conversion Inefficient water removal (if using acetic acid).Use a Dean-Stark apparatus to remove water azeotropically.
Insufficient catalyst or inactive catalyst.Add a fresh, appropriate amount of acid catalyst.
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time, monitoring by TLC.
Formation of Dark/Polymeric Byproducts Excessively strong acidic conditions.[1]Use a milder acid catalyst (e.g., an acidic resin) or reduce the amount of strong acid.
High reaction temperature.Lower the reaction temperature and monitor for a longer period.
Product Hydrolysis During Workup Prolonged contact with acidic or basic aqueous solutions.Perform the aqueous workup efficiently and avoid letting the mixture stand for extended periods.

Route 2: Nucleophilic Substitution of 4-Fluorobenzyl Bromide

This method involves the reaction of 4-fluorobenzyl bromide with an acetate salt, such as sodium acetate or potassium acetate.

Experimental Protocol (Adapted from similar substitutions) [6]

  • In a round-bottom flask, dissolve 4-fluorobenzyl bromide (1.0 eq) and sodium acetate (1.5 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the inorganic salts and residual solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Troubleshooting for Route 2

Problem Possible Cause Solution
Incomplete Reaction Low reactivity of the acetate salt.Use a more soluble acetate salt or add a phase-transfer catalyst if the reaction is biphasic.
Insufficient temperature or reaction time.Increase the reaction temperature or prolong the reaction time.
Formation of 4-Fluorobenzyl Alcohol Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Presence of Unreacted 4-Fluorobenzyl Bromide Insufficient amount of acetate salt.Use a larger excess of the acetate salt.
The reaction has not gone to completion.Extend the reaction time or increase the temperature.

This compound in Protecting Group Chemistry

This compound itself is not a protecting group, but the 4-fluorobenzyl group can be used to protect alcohols. The troubleshooting guide below addresses the deprotection of a 4-fluorobenzyl ether, a common reaction involving a derivative of 4-fluorobenzyl alcohol.

Deprotection of 4-Fluorobenzyl Ethers

The 4-fluorobenzyl group can be removed under specific conditions to regenerate the free alcohol.

Experimental Protocol for Deprotection [7]

  • Dissolve the 4-fluorobenzyl-protected alcohol in a suitable solvent (e.g., dimethylformamide).

  • Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Heat the reaction mixture (e.g., to around 90 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the deprotected alcohol by column chromatography.

Troubleshooting for Deprotection

Problem Possible Cause Solution
Incomplete Deprotection Insufficient amount of deprotecting agent.Increase the equivalents of the fluoride source.
Low reaction temperature or short reaction time.Increase the reaction temperature or extend the reaction time.
Side Product Formation The deprotection conditions are affecting other functional groups.Screen different fluoride sources or consider an alternative deprotection strategy if orthogonality is an issue.[8]

Visualizing Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Solvent, Heat Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Step Distillation or Column Chromatography Drying->Purification Step Pure Product Pure Product Purification Step->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Completion Is the reaction complete by TLC/GC? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Check_Workup Any issues during workup? (e.g., emulsion, product in aqueous layer) Complete->Check_Workup Workup_Issue Product Loss During Workup Check_Workup->Workup_Issue Yes No_Workup_Issue Workup OK Check_Workup->No_Workup_Issue No Check_Side_Products Are there significant side products by NMR/GC-MS? No_Workup_Issue->Check_Side_Products Side_Products Side Reactions Occurring Check_Side_Products->Side_Products Yes No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products No Purification_Loss Product Loss During Purification No_Side_Products->Purification_Loss

Caption: A logical flow diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Fluorobenzyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, along with detailed experimental protocols and comparative data to guide your purification strategy.

Purification Strategy Overview

The selection of an appropriate purification method for 4-Fluorobenzyl acetate depends on the nature and quantity of impurities present in the crude material. The following diagram illustrates a general workflow for selecting a suitable purification technique.

PurificationWorkflow Workflow for Purification of this compound start Crude this compound analysis Analyze Purity (GC-MS, HPLC, TLC) start->analysis decision Purity > 95%? analysis->decision high_purity Product Meets Specifications decision->high_purity Yes low_purity Purity < 95% decision->low_purity No sub_decision1 Major Impurities Identified? low_purity->sub_decision1 distillation Fractional Distillation (for volatile impurities with different boiling points) sub_decision1->distillation Volatile recrystallization Recrystallization (for solid impurities or to improve crystalline form) sub_decision1->recrystallization Solid chromatography Column Chromatography / HPLC (for complex mixtures or non-volatile impurities) sub_decision1->chromatography Complex/Non-volatile final_analysis Analyze Purity of Purified Product distillation->final_analysis recrystallization->final_analysis chromatography->final_analysis final_decision Purity > 98%? final_analysis->final_decision success Purified Product final_decision->success Yes re_purify Re-purify using an alternative method final_decision->re_purify No re_purify->sub_decision1

Caption: Decision workflow for selecting a purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: 4-fluorobenzyl alcohol, 4-fluorobenzyl halide (bromide or chloride), and the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).[1]

  • By-products: 4-fluorobenzyl ether (from the reaction of 4-fluorobenzyl alcohol with the corresponding halide), elimination products, and products from side reactions of the acetylating agent.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane (B109758), ethyl acetate, toluene).

  • Catalyst Residues: If an acid or base catalyst was used (e.g., sulfuric acid, pyridine).

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is a fast and effective method for initial purity assessment. By comparing the crude product to the starting materials, you can visualize the presence of impurities. For a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[2]

Q3: My this compound is a liquid at room temperature. Can I still use recrystallization?

A3: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, if your crude product contains solid impurities, you can dissolve the mixture in a suitable solvent, filter off the solid impurities at room temperature, and then remove the solvent. For purification of the liquid product itself, fractional distillation or chromatography are more appropriate methods.[3][4]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Components Boiling points of impurities are too close to the product.Increase the length of the fractionating column or use a column with higher efficiency (more theoretical plates).[3][5] Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.[6]
Bumping or Uneven Boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask.[4]
Product Decomposes During Distillation The boiling point is too high at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Low Recovery of Product Hold-up in the distillation column.After collecting the main fraction, you can add a higher boiling, inert solvent ("chaser") to push the remaining product through the column.[7]
Recrystallization (for removing solid impurities)
Problem Possible Cause Solution
Product Oiling Out Instead of Crystallizing The solution is supersaturated, or impurities are inhibiting crystallization.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.[8]
Low Recovery of Crystals Too much solvent was used. The product is significantly soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution and cool again.[8] Choose a solvent in which the product has lower solubility at cold temperatures.
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8]
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then cool the solution again.[8]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks Column overload. Secondary interactions with the stationary phase.Dilute the sample before injection.[9] Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol (B1196071) interactions.[10]
Poor Resolution Between Product and Impurity The mobile phase composition is not optimal.Adjust the solvent gradient. A shallower gradient can improve the separation of closely eluting compounds.[11] Try a different column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
High Backpressure Particulate matter from the sample or mobile phase is clogging the column.Filter all samples and mobile phases before use.[12] If the pressure is still high, try back-flushing the column.
Low Product Recovery The product is irreversibly adsorbed to the column or is unstable under the mobile phase conditions.Ensure the mobile phase pH is compatible with the product's stability. If the product is very non-polar, a stronger organic solvent may be needed for elution.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification methods for this compound, starting from a crude product of approximately 85% purity.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Fractional Distillation ~8595-9870-85Effective for removing volatile impurities with different boiling points.
Recrystallization (of a solid derivative) ~85>9960-80Applicable if the acetate is converted to a solid derivative and then hydrolyzed back.
Flash Column Chromatography ~8598-99.565-80Good for removing non-volatile impurities and baseline separation.
Preparative HPLC ~85>99.550-70Provides the highest purity but may have lower recovery and is less scalable.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.[3][6]

  • Sample Preparation: Place the crude this compound (e.g., 50 g) and a few boiling chips into the distillation flask.

  • Distillation:

    • Heat the distillation flask gently.

    • Observe the temperature at the top of the column. Collect and discard the initial fraction that distills at a lower temperature, which will contain lower-boiling impurities.

    • As the temperature stabilizes near the boiling point of this compound (approx. 204-206 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Continue distillation while the temperature remains constant.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing non-volatile impurities and those with similar boiling points.

  • Column Packing:

    • Select a suitable size flash chromatography column and slurry pack it with silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by GC-MS or HPLC.

Protocol 3: Purification by Preparative HPLC

This method provides the highest purity and is suitable for small to medium-scale purifications.

  • System Setup:

    • Equip an HPLC system with a preparative C18 column.

    • Prepare the mobile phases: Phase A (e.g., water with 0.1% formic acid) and Phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).[11]

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile/water mixture) and filter it through a 0.45 µm syringe filter.

  • Purification:

    • Inject the sample onto the column.

    • Run a gradient elution method. An example gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 30% B

      • 31-35 min: 30% B

    • Monitor the elution using a UV detector (e.g., at 254 nm) and collect the fractions corresponding to the product peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the majority of the organic solvent using a rotary evaporator.

    • Lyophilize or extract the product into an organic solvent to remove the aqueous phase and then evaporate the solvent.

  • Analysis: Verify the purity of the isolated product using analytical HPLC.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluorobenzyl acetate (B1210297), with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 4-Fluorobenzyl acetate?

A1: The two primary routes for scaling the synthesis are:

  • Fischer Esterification: The reaction of 4-Fluorobenzyl alcohol with acetic acid, typically in the presence of an acid catalyst. This method is common, but requires efficient water removal to drive the reaction to completion.

  • Nucleophilic Substitution: The reaction of 4-Fluorobenzyl chloride with an acetate salt, such as sodium acetate or potassium acetate. This route can be very efficient but may require a phase-transfer catalyst for optimal results on a large scale.[1]

Q2: What are the key challenges when moving from lab-scale to pilot-plant or industrial-scale production?

A2: Key scale-up challenges include:

  • Heat Management: Esterification is often an exothermic reaction, and managing the temperature in a large reactor is critical to prevent side reactions and ensure safety.

  • Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reactions (e.g., with a solid catalyst or immiscible liquids), becomes more difficult at scale.

  • Water Removal: In Fischer esterification, removing the water byproduct efficiently from a large volume is crucial for achieving high conversion.

  • Purification: Distillation, extraction, and washing procedures must be optimized for larger volumes to minimize product loss and ensure high purity.[2]

  • Catalyst Selection and Cost: The cost, activity, and reusability of the catalyst are major considerations for industrial production.[3][4]

Q3: How do I choose the right synthesis route for my specific needs?

A3: The choice depends on several factors:

  • Raw Material Cost and Availability: Compare the cost and availability of 4-Fluorobenzyl alcohol vs. 4-Fluorobenzyl chloride. The chloride is often derived from toluene (B28343), which can be a cost-effective starting point.[1]

  • Equipment: Fischer esterification may require equipment for azeotropic distillation (like a Dean-Stark apparatus) to remove water. The substitution route may require a reactor capable of handling solids and potentially corrosive halides.

  • Purity Requirements: The substitution reaction with 4-Fluorobenzyl chloride can sometimes leave residual chloride, which may be undesirable for certain applications.[1]

  • Environmental and Safety Concerns: Fischer esterification is generally considered a "greener" route as the only byproduct is water. However, strong acid catalysts like sulfuric acid can cause equipment corrosion and create acidic waste streams.[1][3]

Synthesis Routes and Troubleshooting

Below are troubleshooting guides for the two primary synthesis pathways.

Route 1: Fischer Esterification of 4-Fluorobenzyl Alcohol

This method involves reacting 4-Fluorobenzyl alcohol with acetic acid using an acid catalyst.

start Charge Reactor: - 4-Fluorobenzyl Alcohol - Acetic Acid - Catalyst react Heat to Reflux (e.g., 110-120°C) Remove H2O via Azeotropic Distillation start->react monitor Monitor Reaction (GC/TLC/HPLC) react->monitor monitor->react Incomplete workup Workup: - Cool Reaction - Neutralize Catalyst - Aqueous Wash monitor->workup Reaction Complete purify Purification: Vacuum Distillation workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

ProblemSymptom(s)Potential Cause(s)Suggested Solution(s)
Low Conversion / Yield High levels of 4-Fluorobenzyl alcohol remain after the expected reaction time.1. Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product. 2. Insufficient Catalyst: Not enough catalyst activity to drive the reaction at an adequate rate. 3. Low Temperature: Reaction temperature is too low for the chosen catalyst system.1. Ensure the azeotropic distillation (e.g., with toluene or cyclohexane) is functioning correctly. Check for leaks in the Dean-Stark trap. 2. Increase the catalyst loading or switch to a more active catalyst (see Table 1). 3. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of reactants or products.
Byproduct Formation Presence of difluorobenzyl ether or other impurities detected by GC-MS or NMR.1. Excessively High Temperature: High temperatures with strong acid catalysts can promote the intermolecular dehydration of two alcohol molecules. 2. Strongly Acidic Catalyst: Catalysts like concentrated H₂SO₄ can promote side reactions.[3]1. Reduce the reaction temperature. 2. Use a milder, solid acid catalyst like an ion-exchange resin or a zeolite, which can offer better selectivity and are easier to remove.[3][4]
Product Discoloration The final product has a yellow or brown tint.1. Thermal Degradation: Overheating during the reaction or distillation can cause decomposition. 2. Impurities in Starting Materials: Contaminants in the 4-Fluorobenzyl alcohol or acetic acid.1. Maintain strict temperature control throughout the process. Use vacuum distillation to lower the boiling point during purification. 2. Ensure the purity of starting materials before starting the reaction. A pre-treatment of the crude product with activated carbon can sometimes remove color impurities.[2]
Route 2: Nucleophilic Substitution of 4-Fluorobenzyl Chloride

This method involves reacting 4-Fluorobenzyl chloride with an acetate salt (e.g., Sodium Acetate).

start Low Yield or Incomplete Reaction? check_sm Is 4-Fluorobenzyl Chloride (SM) remaining? start->check_sm Yes check_hydrolysis Is 4-Fluorobenzyl Alcohol present? check_sm->check_hydrolysis No sol_ptc Solution: - Add Phase-Transfer Catalyst (PTC) - Increase agitation - Use a more polar aprotic solvent check_sm->sol_ptc Yes sol_time_temp Solution: - Increase reaction time - Increase temperature check_hydrolysis->sol_time_temp No sol_anhydrous Solution: - Use anhydrous acetate salt - Dry the solvent before use check_hydrolysis->sol_anhydrous Yes end Problem Resolved sol_ptc->end sol_time_temp->end sol_anhydrous->end

Caption: A decision tree for troubleshooting low yields in the substitution route.

ProblemSymptom(s)Potential Cause(s)Suggested Solution(s)
Incomplete Reaction Significant amount of 4-Fluorobenzyl chloride starting material remains.1. Poor Solubility: The acetate salt has low solubility in the organic solvent, leading to a slow reaction rate. 2. Insufficient Mass Transfer: In a solid-liquid reaction, poor mixing prevents the reactants from interacting efficiently.1. Add a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like TBAB) to shuttle the acetate anion into the organic phase. 2. Increase the agitation speed. Consider using a solvent where the acetate salt has better solubility (e.g., DMF, DMSO).
Hydrolysis Byproduct Formation of 4-Fluorobenzyl alcohol is observed.1. Presence of Water: Water in the solvent or on the acetate salt can hydrolyze the 4-Fluorobenzyl chloride.1. Use anhydrous grade solvents and ensure the acetate salt is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen) to prevent moisture ingress.
Difficult Purification Emulsions form during aqueous workup, making phase separation difficult.1. Phase-Transfer Catalyst: The catalyst can act as a surfactant. 2. Fine Particulates: Unreacted acetate salt or byproduct salts can stabilize emulsions.1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Filter the reaction mixture before the aqueous workup to remove any insoluble solids.

Data Presentation

Table 1: Comparison of Catalysts for Esterification Route

Note: Data is adapted from studies on Benzyl Acetate synthesis and is expected to be comparable for this compound.

Catalyst TypeExample(s)Typical ConditionsYield/ConversionScale-Up Considerations
Mineral Acid H₂SO₄110-120°C, 2-4h>65%[3]Low cost, but highly corrosive, difficult to remove, and generates acidic waste.[1]
Ionic Liquid [EMIM][HSO₄]110°C, 4h~90%[5][6]Low corrosion, high activity, and potential for recycling, but higher initial cost.[6]
Solid Acid Resin Amberlyst-15100°C, 10h~84%[3][4]Easily removed by filtration and reusable, but may have lower thermal stability and require longer reaction times.[4]
Inorganic Salt FeCl₃ on Carbon110-120°C, 2h~89%[3]Relatively inexpensive and effective, but removal can require filtration and washing.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Fischer Esterification (1 kg Scale)
  • Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

  • Charging: Charge the reactor with 4-Fluorobenzyl alcohol (1.0 kg, 7.93 mol), glacial acetic acid (0.95 kg, 15.86 mol, 2.0 eq), toluene (2 L), and a solid acid catalyst like Amberlyst-15 (100 g, 10% w/w).

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. Collect the water-toluene azeotrope in the Dean-Stark trap, returning the toluene to the reactor.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of 4-Fluorobenzyl alcohol using GC. The reaction is typically complete in 8-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to < 50°C. Filter the mixture to recover the solid acid catalyst (which can be washed and reused). Transfer the filtrate to a separation funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 1 L), 5% sodium bicarbonate solution (2 x 1 L) until CO₂ evolution ceases, and finally with brine (1 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound. (Expected yield: >80%).

Protocol 2: Scale-Up Synthesis via Nucleophilic Substitution (1 kg Scale)
  • Reactor Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, thermocouple, and a condenser with a nitrogen inlet.

  • Charging: Charge the reactor with anhydrous sodium acetate (0.97 kg, 11.82 mol, 1.5 eq), 4-Fluorobenzyl chloride (1.0 kg, 6.92 mol), N,N-Dimethylformamide (DMF, 4 L), and tetrabutylammonium (B224687) bromide (TBAB, 67 g, 0.03 eq).

  • Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere with efficient stirring.

  • Monitoring: Monitor the reaction by GC for the disappearance of 4-Fluorobenzyl chloride. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (10 L) and extract with ethyl acetate (3 x 2 L).

  • Washing: Combine the organic extracts and wash with water (3 x 2 L) to remove DMF, followed by a final wash with brine (1 L).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator. The crude product can be purified by vacuum distillation to afford pure this compound. (Expected yield: >85%).

References

Technical Support Center: Synthesis of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 4-fluorobenzyl acetate (B1210297). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-fluorobenzyl acetate?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 4-fluorobenzyl alcohol with acetic acid or acetic anhydride, typically in the presence of an acid catalyst. This reaction is an equilibrium process, and various techniques can be used to drive it towards the product.[1][2][3]

Q2: How does the fluorine substituent on the benzyl (B1604629) alcohol affect the esterification reaction?

A2: The electron-withdrawing nature of the fluorine atom at the para-position of the benzyl ring can slightly decrease the nucleophilicity of the alcohol's oxygen atom. However, for the acid-catalyzed Fischer esterification, the primary factor is the protonation of the carboxylic acid, making it a better electrophile. Therefore, the effect of the fluorine substituent on the overall reaction rate is generally not substantial, but it may require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) compared to the non-fluorinated benzyl alcohol.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions in the acid-catalyzed esterification of 4-fluorobenzyl alcohol include:

  • Dehydration of the alcohol: At high temperatures and strong acid concentrations, 4-fluorobenzyl alcohol can undergo dehydration to form bis(4-fluorobenzyl) ether.

  • Formation of polymeric materials: Under harsh acidic conditions, polymerization of the starting materials or products can occur.

  • Incomplete reaction: Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion, leaving unreacted starting materials.[2]

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves the following steps:

  • Neutralization: The reaction mixture is first washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted acetic acid.

  • Extraction: The ester is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: For high purity, the crude product can be further purified by vacuum distillation or column chromatography.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst.2. Presence of water in reactants or solvent.3. Reaction has not reached equilibrium or has not been driven to completion.4. Incorrect reaction temperature.1. Use a fresh, active catalyst in the appropriate amount.2. Ensure all reactants and solvents are anhydrous. Use a drying agent or a Dean-Stark apparatus to remove water formed during the reaction.[2]3. Increase the reaction time or use a large excess of one reactant (usually the alcohol or acetic acid).[2]4. Optimize the reaction temperature; too low may result in slow kinetics, while too high can lead to side reactions.
Presence of Unreacted 4-Fluorobenzyl Alcohol in Product 1. Incomplete reaction.2. Insufficient amount of acetic acid or acetic anhydride.1. Extend the reaction time or increase the catalyst loading.2. Use a larger excess of the acylating agent.
Presence of a High-Boiling Impurity Formation of bis(4-fluorobenzyl) ether as a byproduct.1. Use milder reaction conditions (lower temperature, less acidic catalyst).2. Purify the product using vacuum distillation or column chromatography.
Product is Contaminated with Acetic Acid Incomplete neutralization during workup.Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate until CO2 evolution ceases.
Formation of a Tar-Like Substance Polymerization due to harsh reaction conditions.1. Lower the reaction temperature.2. Use a milder acid catalyst.3. Decrease the reaction time.

Catalyst Performance for Benzyl Acetate Synthesis

Note: The following data is for the synthesis of benzyl acetate, the non-fluorinated analog of this compound. While the trends are expected to be similar, the absolute yields for this compound may vary.

CatalystReactantsReaction ConditionsYield (%)Reference
Sulfated Fe-MCM-48 (9% w/w)Benzyl alcohol, Acetic acid60°C, 6 h, solvent-free, 2:1 alcohol:acid molar ratio98.9 (selectivity)[6]
1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc)Benzyl alcohol, O280°C, 12 h, 1 MPa O2High Yields[7]
Acetyl Chloride (uncatalyzed)Benzyl alcohol, Acetyl chlorideRoom temperature, 1 h, solvent-free98[8]
Sulfuric Acid (H2SO4)Isopentyl alcohol, Acetic acidReflux, 45 min-[4]
p-Toluenesulfonic acid (p-TsOH)Hippuric acid, CyclohexanolReflux in toluene (B28343) with Dean-Stark trap, 30 h96[5]

Experimental Protocols

General Protocol for Fischer Esterification of 4-Fluorobenzyl Alcohol

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification using an acid catalyst.

Materials:

  • 4-Fluorobenzyl alcohol

  • Glacial acetic acid (or acetic anhydride)

  • Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzyl alcohol and an excess of glacial acetic acid (typically 2-5 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).

  • Reflux: Heat the reaction mixture to reflux (the boiling point of the mixture) and maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction and Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether or ethyl acetate. Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acetic acid and the acid catalyst. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide. Continue adding the bicarbonate solution until the effervescence ceases.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer and discard it.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Reactants (4-Fluorobenzyl Alcohol, Acetic Acid) catalyst 2. Catalyst (e.g., H₂SO₄) reactants->catalyst Add reflux 3. Reflux (2-6 hours) catalyst->reflux Heat quench 4. Quench & Extract (H₂O, Ether) reflux->quench wash 5. Wash (NaHCO₃, Brine) quench->wash dry 6. Dry (Na₂SO₄) wash->dry evaporate 7. Evaporate Solvent dry->evaporate purify 8. Purify (Distillation/Chromatography) evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Preventing degradation of 4-Fluorobenzyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Fluorobenzyl acetate (B1210297) during storage.

Troubleshooting Guide

Issue: Loss of Purity or Appearance of Impurities in 4-Fluorobenzyl Acetate During Storage

Question: I have observed a decrease in the purity of my this compound sample, accompanied by the appearance of new peaks in my analytical chromatogram (GC-MS or HPLC). What could be the cause, and how can I prevent this?

Answer: The degradation of this compound during storage is primarily caused by hydrolysis and oxidation. The presence of moisture, oxygen, light, and elevated temperatures can accelerate these processes.

Primary Degradation Pathways:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-Fluorobenzyl alcohol and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The benzylic position is susceptible to oxidation, which can lead to the formation of 4-Fluorobenzaldehyde and subsequently 4-Fluorobenzoic acid. This process is often initiated by exposure to air (oxygen) and can be accelerated by light and heat.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to factors that promote degradation.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation by displacing oxygen.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.
Purity Use high-purity materialImpurities can sometimes act as catalysts for degradation.

Q2: Can I store this compound at room temperature?

A2: While short-term storage at room temperature may be acceptable for high-purity material in a tightly sealed container, long-term storage at elevated temperatures is not recommended as it will accelerate the rate of degradation. For optimal stability, refrigeration is advised.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term storage, an inert atmosphere is highly recommended to prevent oxidative degradation. The benzylic position is susceptible to oxidation, which can lead to the formation of impurities such as 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.

Degradation Products and Analysis

Q4: What are the common degradation products of this compound?

A4: The primary degradation products are a result of hydrolysis and oxidation.

Common Degradation Products and Their Origin:

Degradation ProductChemical FormulaDegradation Pathway
4-Fluorobenzyl alcoholC₇H₇FOHydrolysis
Acetic acidC₂H₄O₂Hydrolysis
4-FluorobenzaldehydeC₇H₅FOOxidation
4-Fluorobenzoic acidC₇H₅FO₂Oxidation

Q5: How can I analyze the purity of my this compound and detect potential degradation products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity and identifying degradation products.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and identification of this compound and its potential volatile degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
  • Prepare a series of dilutions for calibration if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Split (e.g., 50:1)
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 60°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 min.
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.
  • Search for the characteristic mass spectra of potential degradation products (4-Fluorobenzyl alcohol, 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid).
  • Calculate the purity of the sample based on the peak area percentages, assuming a similar response factor for the degradation products. For accurate quantification, calibration with authentic standards is recommended.

Protocol 2: Analysis of this compound Degradation by ¹H NMR Spectroscopy

This method can be used to detect and quantify the presence of key degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher
  • Pulse Sequence: Standard ¹H acquisition
  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
  • Number of Scans: 16-64 (depending on sample concentration)

3. Data Analysis:

  • Identify the characteristic signals for this compound and its degradation products.
  • This compound: Look for the singlet corresponding to the benzylic protons (CH₂) and the singlet for the acetyl protons (CH₃).
  • 4-Fluorobenzyl alcohol: Appearance of a new singlet for the benzylic protons at a different chemical shift and a broad singlet for the hydroxyl proton.
  • 4-Fluorobenzaldehyde: Appearance of a singlet for the aldehydic proton.
  • 4-Fluorobenzoic acid: Appearance of a broad singlet for the carboxylic acid proton.
  • Integrate the signals of the parent compound and the impurities relative to the internal standard for quantification.

Visualizations

DegradationPathways FBA This compound FBalc 4-Fluorobenzyl alcohol FBA->FBalc AA Acetic acid FBA->AA FBald 4-Fluorobenzaldehyde FBalc->FBald FBAcid 4-Fluorobenzoic acid FBald->FBAcid

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow start Purity Loss Detected check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Temp, Light, Air) check_storage->improper_storage analytical_check Perform Purity Analysis (GC-MS, NMR) improper_storage->analytical_check No implement_corrective Implement Corrective Actions improper_storage->implement_corrective Yes identify_impurities Identify Degradation Products analytical_check->identify_impurities hydrolysis Hydrolysis Products (Alcohol, Acid) identify_impurities->hydrolysis oxidation Oxidation Products (Aldehyde, Acid) identify_impurities->oxidation hydrolysis->implement_corrective oxidation->implement_corrective corrective_actions Store at 2-8°C Inert Atmosphere Protect from Light implement_corrective->corrective_actions

Caption: Troubleshooting workflow for this compound degradation.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Fluorobenzyl acetate (B1210297) against structurally related benzyl (B1604629) acetate derivatives. The inclusion of experimental data and protocols aims to support researchers in their analytical endeavors.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The table below compares the proton chemical shifts (δ) for 4-Fluorobenzyl acetate with its non-fluorinated parent compound, benzyl acetate, and its 4-chloro and 4-methyl substituted analogs. All data was acquired in deuterated chloroform (B151607) (CDCl₃).

Compound NameAr-H (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H)[1]5.06 (s, 2H)[1]2.09 (s, 3H)[1]
Benzyl acetate~7.24 (m, 5H)~5.09 (s, 2H)~2.06 (s, 3H)
4-Chlorobenzyl acetate7.33 (d, J = 8.8 Hz, 2H), 7.29 (d, J = 8.7 Hz, 2H)[1]5.06 (s, 2H)[1]2.10 (s, 3H)[1]
4-Methylbenzyl acetate7.26 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H)[1]5.07 (s, 2H)[1]2.36 (s, 3H), 2.09 (s, 3H)[1]

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The comparison below highlights the influence of the para-substituent on the chemical shifts of the carbon atoms in the benzyl moiety. Data was recorded in CDCl₃.

Compound NameC=O (ppm)Ar-C (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound 170.99[1]162.78 (d, J = 246.8 Hz), 131.93, 130.41 (d, J = 8.3 Hz), 115.62 (d, J = 21.6 Hz)[1]65.71[1]21.12[1]
Benzyl acetate~170.0~136.0, 128.6, 128.2, 128.1~66.0~21.0
4-Chlorobenzyl acetate170.91[1]134.56, 134.27, 129.77, 128.88[1]65.58[1]21.09[1]
4-Methylbenzyl acetate171.10[1]138.26, 133.03, 129.38, 128.58[1]66.40[1]21.32, 21.18[1]

Experimental Workflow for NMR Analysis

The following diagram illustrates the typical workflow for the structural analysis of a chemical compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (e.g., 0.7 mL CDCl₃) Sample->Solvent TMS Add Internal Standard (TMS) Solvent->TMS Vial Transfer to NMR Tube TMS->Vial Spectrometer Insert Sample into Spectrometer Vial->Spectrometer Shim Shim Magnetic Field Spectrometer->Shim H1_Acq Acquire ¹H Spectrum Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Chemical Shifts (TMS at 0 ppm) Baseline->Calibrate Integrate Integrate ¹H Peaks Calibrate->Integrate Assign_C13 Assign ¹³C Signals (Chemical Shift, DEPT) Calibrate->Assign_C13 Assign_H1 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Integrate->Assign_H1 Structure Elucidate/Confirm Structure Assign_H1->Structure Assign_C13->Structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Detailed Experimental Protocols

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of the analyte (e.g., this compound) was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment was used.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans were accumulated for a good signal-to-noise ratio.

  • Spectral Width: A spectral width of -2 to 12 ppm was generally sufficient.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) was utilized to provide a spectrum with singlets for each carbon.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A 2-second relaxation delay was employed.

  • Number of Scans: Due to the low natural abundance of ¹³C, 1024-2048 scans were typically required.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.

Data Processing:

  • The acquired Free Induction Decay (FID) was processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier transformation was applied to convert the time-domain data (FID) into the frequency-domain spectrum.

  • The spectra were manually phased and the baseline was corrected.

  • The chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • For ¹H NMR, the peak integrals were determined.

References

A Comparative Analysis of the Reactivity of 4-Fluorobenzyl Acetate and Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 4-Fluorobenzyl acetate (B1210297) and its unsubstituted counterpart, benzyl (B1604629) acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is supported by experimental data and established principles of physical organic chemistry, with a focus on the electronic effects of substituents on reaction rates.

Introduction

Benzyl acetate and its derivatives are important intermediates in organic synthesis and are found in various natural products. The introduction of a substituent on the aromatic ring can significantly alter the reactivity of the benzylic position and the ester functionality. This guide focuses on the effect of a fluorine atom at the para-position of benzyl acetate. The fluorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect, which is expected to influence the rates of reactions such as hydrolysis and nucleophilic substitution.

Reactivity Comparison: Hydrolysis

The hydrolysis of benzyl esters can proceed through different mechanisms, primarily SN1-like or SN2-like pathways, depending on the reaction conditions and the nature of the substituents on the benzene (B151609) ring. The electronic effect of the 4-fluoro substituent plays a crucial role in determining the reaction rate.

Electronic Effects of the 4-Fluoro Substituent:

The fluorine atom is an electron-withdrawing group due to its high electronegativity. This electron-withdrawing effect destabilizes the formation of a positive charge at the benzylic position, which is a key intermediate in an SN1-type hydrolysis mechanism. Conversely, in a mechanism involving nucleophilic attack at the carbonyl carbon of the ester, the electron-withdrawing nature of the fluorine atom would make the carbonyl carbon more electrophilic and thus could potentially increase the reaction rate.

Studies on the solvolysis of substituted benzyl derivatives often show a correlation with Hammett substituent constants (σ). For reactions where a positive charge develops in the transition state, the reaction rate constant (ρ) is negative. The positive σ value for a para-fluoro substituent indicates that it will decrease the rate of such reactions compared to the unsubstituted benzyl compound.

Data Presentation

To illustrate the expected trend in reactivity, the following table summarizes the Hammett substituent constants and the predicted relative hydrolysis rates in a hypothetical SN1-type reaction.

CompoundSubstituentHammett Constant (σp)Predicted Relative Hydrolysis Rate (k/k₀)
Benzyl Acetate-H0.001.00
4-Fluorobenzyl Acetate-F+0.06< 1.00

This table is illustrative and the actual relative rate will depend on the specific reaction conditions and the magnitude of the reaction constant (ρ).

Experimental Protocols

A general experimental protocol for determining the rate of acid-catalyzed hydrolysis of a benzyl ester is provided below. This method can be used to quantitatively compare the reactivity of this compound and benzyl acetate.

Protocol: Kinetic Study of Acid-Catalyzed Ester Hydrolysis

Materials:

  • Benzyl acetate

  • This compound

  • Hydrochloric acid (e.g., 0.5 M in a suitable solvent mixture like acetone-water)

  • Sodium hydroxide (B78521) solution (standardized, e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Pipettes, burettes, and conical flasks

  • Stopwatch

Procedure:

  • Prepare a solution of the ester (benzyl acetate or this compound) of known concentration in the chosen solvent system (e.g., acetone-water).

  • Prepare a solution of hydrochloric acid of known concentration in the same solvent system.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

  • To initiate the reaction, mix equal volumes of the ester and acid solutions. Start the stopwatch immediately.

  • At regular time intervals, withdraw a known volume of the reaction mixture (aliquot).

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water.

  • Titrate the amount of acetic acid produced in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Continue taking aliquots and titrating at various time intervals.

  • The rate constant (k) for the hydrolysis reaction can be determined by plotting the appropriate function of concentration versus time, based on the integrated rate law for a pseudo-first-order reaction.

Reaction Mechanism and Visualization

The acid-catalyzed hydrolysis of an ester typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol lead to the formation of the carboxylic acid.

The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a benzyl ester.

G cluster_0 Acid-Catalyzed Ester Hydrolysis Ester Benzyl Ester (RCOOCH₂Ph) Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Carboxylic_Acid Carboxylic Acid (RCOOH) Protonated_Intermediate->Carboxylic_Acid - PhCH₂OH H3O_plus H₃O⁺ Benzyl_Alcohol Benzyl Alcohol (PhCH₂OH) H2O H₂O H_plus H⁺

Caption: General mechanism of acid-catalyzed ester hydrolysis.

Conclusion

The introduction of a fluorine atom at the para-position of benzyl acetate is predicted to decrease its reactivity in hydrolysis reactions that proceed through a transition state with significant positive charge development at the benzylic center. This is due to the electron-withdrawing inductive effect of the fluorine atom. For reactions involving nucleophilic attack at the carbonyl carbon, the effect may be less pronounced or even rate-enhancing. To obtain a definitive quantitative comparison, a direct kinetic study of the hydrolysis of both this compound and benzyl acetate under identical experimental conditions is recommended, following the protocol outlined in this guide. This will allow for the precise determination of the electronic effect of the 4-fluoro substituent on the reactivity of the benzyl acetate system.

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-fluorobenzyl acetate (B1210297) with its non-halogenated parent compound, benzyl (B1604629) acetate, and other para-substituted halogenated analogues. The inclusion of experimental data and detailed protocols aims to support researchers in the identification and characterization of these compounds.

Comparison of Fragmentation Patterns

The mass spectra of benzyl acetates are characterized by several key fragmentation pathways. The primary cleavage event is the formation of a stable benzyl or substituted benzyl cation. Another significant fragmentation involves the loss of a neutral molecule of acetic acid or ketene.

The table below summarizes the major fragments observed for 4-fluorobenzyl acetate and its analogues. The data highlights the influence of the para-substituent on the fragmentation pattern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
Benzyl AcetateC₉H₁₀O₂150.1715091108, 77, 43
This compound C₉H₉FO₂ 168.16 168 109 126, 81
4-Chlorobenzyl AcetateC₉H₉ClO₂184.62184/186125/127142, 89
4-Bromobenzyl AcetateC₉H₉BrO₂229.07228/230169/171107, 89

Key Observations:

  • The base peak for each halogenated compound corresponds to the respective stable para-substituted benzyl cation (fluorobenzyl cation at m/z 109, chlorobenzyl cation at m/z 125/127, and bromobenzyl cation at m/z 169/171).

  • In contrast, the base peak for the parent benzyl acetate is the tropylium (B1234903) ion at m/z 91, formed by rearrangement of the benzyl cation.

  • The molecular ion peak is observable for all compounds. For the chloro and bromo analogues, the characteristic isotopic pattern (M+ and M+2) is evident.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization primarily follows the pathway illustrated below. The initial ionization event forms the molecular ion, which then undergoes fragmentation to produce the highly stable fluorobenzyl cation.

fragmentation M This compound C₉H₉FO₂ (m/z 168) M_ion [C₉H₉FO₂]⁺˙ Molecular Ion (m/z 168) M->M_ion Electron Ionization frag1 [C₇H₆F]⁺ 4-Fluorobenzyl Cation (Base Peak) (m/z 109) M_ion->frag1 α-cleavage frag2 [CH₃CO₂]˙ Acetoxyl Radical M_ion->frag2 frag3 [C₇H₆F]⁺˙ Radical Cation (m/z 126) M_ion->frag3 - CH₂CO frag4 [C₅H₄F]⁺ (m/z 81) frag1->frag4 - C₂H₂ neutral1 CH₂CO Ketene neutral2 C₂H₂ Acetylene

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of benzyl acetate and its derivatives by gas chromatography-mass spectrometry (GC-MS).

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-350.

  • Scan Rate: 2 scans/second.

4. Sample Preparation:

  • Prepare a 100 ppm solution of the analyte in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

This guide provides a foundational understanding of the fragmentation behavior of this compound and its comparison with related compounds. The provided data and protocols can be adapted for various research and development applications.

A Comparative Guide to HPLC and GC-MS Analysis of 4-Fluorobenzyl Acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Fluorobenzyl acetate (B1210297) reaction mixtures.

Introduction

4-Fluorobenzyl acetate is an important intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of any impurities can significantly impact the quality and safety of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are powerful chromatographic techniques widely used for the analysis of such compounds. The choice between them depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the nature of the information sought (e.g., quantitative purity versus impurity identification).

Comparison of Analytical Techniques

The selection of the optimal analytical technique hinges on the specific requirements of the analysis. Below is a comparative summary of HPLC and GC-MS for the analysis of this compound reaction mixtures.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Analyte Suitability Ideal for non-volatile, thermally labile, and high molecular weight compounds. Suitable for this compound and its non-volatile impurities.[1]Best suited for volatile and thermally stable compounds. This compound is amenable to GC analysis.[2]
Sample Preparation Generally simpler, often involving dissolution and filtration.[1]May require derivatization to increase the volatility of certain impurities (e.g., unreacted carboxylic acids).[2]
Sensitivity Sensitivity is detector-dependent. UV detectors are common for aromatic compounds, while mass spectrometers (LC-MS) offer higher sensitivity.[2]Typically offers high sensitivity, especially with a mass spectrometer detector, allowing for the detection of trace-level impurities.[2]
Selectivity & Identification Good selectivity based on chromatographic separation. Identification is based on retention time comparison with standards. LC-MS provides mass information for structural elucidation.Excellent selectivity and definitive identification through mass spectral libraries and fragmentation patterns.
Quantitative Analysis Provides accurate and precise quantitative data, especially with UV or MS detection.Highly quantitative, particularly when using an internal standard. The Flame Ionization Detector (FID) offers excellent quantitative performance for hydrocarbons.[3]
Common Impurities Detected Unreacted starting materials (4-fluorobenzyl alcohol, acetic acid), by-products, and degradation products.Volatile impurities such as residual solvents and volatile by-products.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for HPLC and GC-MS analysis of a this compound reaction mixture.

HPLC Method (Illustrative)

This method is adapted from general procedures for the analysis of aromatic esters and related compounds.

Objective: To quantify the amount of this compound and separate it from potential impurities like 4-fluorobenzyl alcohol and acetic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount using the calibration curve.

GC-MS Method (Illustrative)

This method is based on general procedures for the analysis of volatile organic compounds and esters.[4]

Objective: To identify and quantify this compound and volatile impurities in the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl acetate (GC grade)

  • Internal standard (e.g., dodecane)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dilute a known amount of the reaction mixture with the solvent containing the internal standard.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Analysis: Inject the standard and sample solutions. Identify compounds by comparing their retention times and mass spectra to reference data. Quantify using the internal standard method.

Data Presentation

Quantitative data from the analysis of a hypothetical this compound reaction mixture is presented below for comparison. Please note that these are representative values and actual results may vary.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Area (%)
Acetic Acid2.55.2
4-Fluorobenzyl Alcohol4.810.3
This compound 8.2 83.1
Unknown Impurity 19.51.4

Table 2: GC-MS Analysis Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Area (%)
Acetic Acid3.143, 45, 605.0
4-Fluorobenzyl Alcohol7.977, 109, 12610.1
This compound 10.5 43, 109, 168 83.5
Dimer By-product15.2(Varies)1.4

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the HPLC and GC-MS analysis of a this compound reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Report Report Quantification->Report

HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Solvent + Internal Standard ReactionMixture->Dilution Injection Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Identification Library Search & Fragmentation Analysis TIC->Identification Quantification Quantification vs. Internal Standard TIC->Quantification Report Report Identification->Report Quantification->Report

GC-MS analysis workflow for this compound.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound reaction mixtures.

  • HPLC-UV is a robust and reliable method for routine quantitative analysis of the main components and non-volatile impurities. It is particularly advantageous when dealing with thermally sensitive compounds.

  • GC-MS excels in the identification of unknown volatile impurities due to the rich structural information provided by mass spectrometry. It generally offers higher sensitivity for volatile compounds.

For comprehensive characterization of a this compound reaction mixture, a combination of both techniques is often employed. HPLC provides accurate quantification of the product and non-volatile impurities, while GC-MS is invaluable for identifying volatile by-products and residual solvents. The ultimate choice of method will be dictated by the specific analytical goals, the nature of the expected impurities, and the available instrumentation.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 4-Fluorobenzyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and materials science. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comprehensive comparison of the crystallographic data of a 4-fluorobenzyl derivative, offering insights into the structural nuances imparted by this chemical moiety. While crystallographic data for 4-fluorobenzyl acetate (B1210297) itself is not publicly available, this guide utilizes a closely related structure to provide a valuable comparative analysis.

Comparative Crystallographic Data

To illustrate the typical results obtained from a single-crystal X-ray diffraction experiment on a compound containing the 4-fluorobenzyl group, the following table summarizes the crystallographic data for 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one.[1] This data serves as a reference point for what can be expected when analyzing similar 4-fluorobenzyl derivatives.

Table 1: Crystallographic Data for 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one [1]

ParameterValue
Chemical FormulaC₂₅H₂₁F₂NO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2272(14)
b (Å)11.2369(12)
c (Å)13.0669(16)
α (°)108.033(11)
β (°)107.656(13)
γ (°)100.256(12)
Volume (ų)1044.1(3)
Z2
Temperature (K)213
R-factor (%)6.25

Alternative Analytical Techniques: A Brief Comparison

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information, particularly for molecules in solution.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous determination of absolute stereochemistry and conformation in the solid state.Requires a high-quality single crystal, which can be challenging to grow. Provides no information on solution-state dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and through-space proximity of atoms in solution.[2][3][4]Provides data on the solution-state structure and dynamics. Does not require crystallization.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction involves a series of well-defined steps. The following is a generalized protocol for the analysis of a small organic molecule like a 4-fluorobenzyl acetate derivative.

  • Crystal Growth: The initial and often most critical step is the cultivation of a single crystal of suitable size and quality. For small organic molecules, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is crucial and often determined empirically.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots.

  • Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement and Validation: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, and thermal parameters until the best possible fit is achieved. The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Compound Purified Compound Crystallization Crystal Growth Compound->Crystallization Dissolution & Supersaturation SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Microscopic Selection DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

A flowchart of the single-crystal X-ray diffraction workflow.

Logical Relationships in Structural Analysis

The relationship between experimental data and the final structural model is a core concept in X-ray crystallography. The following diagram illustrates this logical flow.

logical_relationship cluster_experimental Experimental Data cluster_reciprocal_space Reciprocal Space cluster_real_space Real Space cluster_model Structural Model DiffractionPattern Diffraction Pattern StructureFactors Structure Factors (Amplitudes & Phases) DiffractionPattern->StructureFactors Data Processing ElectronDensity Electron Density Map StructureFactors->ElectronDensity Fourier Transform (Phase Problem) AtomicModel Atomic Model (Coordinates, Bonds) ElectronDensity->AtomicModel Model Building AtomicModel->StructureFactors Structure Factor Calculation

The logical flow from diffraction data to the atomic model.

References

Comparative study of different synthetic routes to 4-Fluorobenzyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluorobenzyl acetate (B1210297), a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common routes, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

At a Glance: Comparison of Synthetic Routes

The three primary methods for synthesizing 4-Fluorobenzyl acetate are the Fischer esterification of 4-fluorobenzyl alcohol, the acylation of 4-fluorobenzyl alcohol with an acyl halide or anhydride, and the nucleophilic substitution of a 4-fluorobenzyl halide with an acetate salt. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Fischer EsterificationRoute 2: AcylationRoute 3: Nucleophilic Substitution
Starting Materials 4-Fluorobenzyl alcohol, Acetic acid4-Fluorobenzyl alcohol, Acetyl chloride / Acetic anhydride4-Fluorobenzyl bromide, Sodium acetate
Catalyst/Reagent Acid catalyst (e.g., H₂SO₄, solid acids)Base (e.g., Pyridine, Triethylamine) or uncatalyzedPhase-transfer catalyst (optional)
Typical Reaction Time 4 - 10 hours1 - 3 hours2 - 5 hours
Typical Temperature 60 - 110 °CRoom temperature to 50 °C80 - 100 °C
Reported Yield 80 - 95%90 - 98%78 - 82%
Key Advantages Readily available and inexpensive starting materials, environmentally benign (water is the only byproduct).High yields, fast reaction times, proceeds under mild conditions.Utilizes a different starting material, which may be more readily available or cost-effective in certain contexts.
Key Disadvantages Equilibrium reaction requiring excess reagent or removal of water to drive to completion, can require higher temperatures and longer reaction times.Use of corrosive and moisture-sensitive acylating agents, may require a base to neutralize the acid byproduct.Potential for elimination side-products, requires a good leaving group on the benzyl (B1604629) halide.

Synthetic Pathways and Experimental Workflows

The choice of synthetic route often depends on a balance of factors including desired yield, reaction time, and the nature of the available starting materials. The following diagrams illustrate the logical flow of each synthetic approach.

FischerEsterification 4-Fluorobenzyl_Alcohol 4-Fluorobenzyl Alcohol Reaction_Mixture Reaction Mixture 4-Fluorobenzyl_Alcohol->Reaction_Mixture Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux (60-110 °C, 4-10 h) Reaction_Mixture->Reflux Workup Aqueous Workup & Purification Reflux->Workup 4-Fluorobenzyl_Acetate This compound Workup->4-Fluorobenzyl_Acetate

Caption: Fischer Esterification Workflow

Acylation 4-Fluorobenzyl_Alcohol 4-Fluorobenzyl Alcohol Reaction_Mixture Reaction Mixture 4-Fluorobenzyl_Alcohol->Reaction_Mixture Acylating_Agent Acetyl Chloride or Acetic Anhydride Acylating_Agent->Reaction_Mixture Base Base (optional) (e.g., Pyridine) Base->Reaction_Mixture Stirring Stirring (RT-50 °C, 1-3 h) Reaction_Mixture->Stirring Workup Aqueous Workup & Purification Stirring->Workup 4-Fluorobenzyl_Acetate This compound Workup->4-Fluorobenzyl_Acetate

Caption: Acylation Workflow

NucleophilicSubstitution 4-Fluorobenzyl_Bromide 4-Fluorobenzyl Bromide Reaction_Mixture Reaction Mixture 4-Fluorobenzyl_Bromide->Reaction_Mixture Sodium_Acetate Sodium Acetate Sodium_Acetate->Reaction_Mixture Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Mixture Heating Heating (80-100 °C, 2-5 h) Reaction_Mixture->Heating Workup Aqueous Workup & Purification Heating->Workup 4-Fluorobenzyl_Acetate This compound Workup->4-Fluorobenzyl_Acetate

A Comparative Guide to Analytical Methods for the Quantification of 4-Fluorobenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Fluorobenzyl Acetate (B1210297)

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem
Molecular Weight 168.16 g/mol PubChem[1]
IUPAC Name (4-fluorophenyl)methyl acetatePubChem[1]
Appearance Assumed to be a colorless liquidInferred from similar compounds
Boiling Point Not specified, but expected to be similar to benzyl (B1604629) acetate (212 °C)Inferred from benzyl acetate data[2]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile (B52724), and chloroform.[3][4]Inferred from similar compounds
UV Absorbance Expected to have significant UV absorbance due to the phenyl ring.Chemical structure
Kovats Retention Index 1179 (semi-standard non-polar)PubChem[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of non-volatile and semi-volatile compounds that possess a UV chromophore. The presence of the fluorophenyl group in 4-Fluorobenzyl acetate makes it an ideal candidate for UV detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 264 nm (based on the UV absorbance of similar aromatic compounds).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Assessed by a minimum of five concentrations. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Acceptance criteria are typically 98-102%.

  • Precision (Repeatability and Intermediate Precision): Evaluated by analyzing six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: Assessed by analyzing a placebo or blank sample to ensure no interference at the retention time of this compound.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (C18 Column, Mobile Phase) A->B C Injection of Standards & Samples B->C D Isocratic Elution C->D E UV Detection at 264 nm D->E F Data Acquisition & Processing E->F G Quantification using Calibration Curve F->G

Caption: HPLC-UV workflow for this compound quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and semi-volatile compounds and provides excellent selectivity and sensitivity. The reported Kovats index for this compound indicates its suitability for GC analysis.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

    • SIM Ions: Select characteristic ions of this compound (e.g., m/z 168, 109, 43).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.

3. Method Validation Parameters:

  • Linearity: Assessed by a minimum of five concentrations. The correlation coefficient (r²) should be > 0.995.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels. Acceptance criteria are typically 95-105%.

  • Precision (Repeatability and Intermediate Precision): Evaluated by analyzing six replicate samples. The RSD should be < 5%.

  • LOD and LOQ: Determined based on the S/N ratio of the least abundant quantifier ion.

  • Specificity: Confirmed by the presence of all characteristic ions and their relative abundance ratios.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow A Standard & Sample Preparation B GC-MS System Setup (Capillary Column, Temp Program) A->B C Injection and Vaporization B->C D Chromatographic Separation C->D E Electron Ionization & Mass Filtering D->E F Data Acquisition (Full Scan / SIM) E->F G Quantification using Ion Chromatograms F->G

Caption: GC-MS workflow for this compound quantification.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, detection by mass-to-charge ratio.
Selectivity Good, but susceptible to interference from compounds with similar retention times and UV spectra.Excellent, provides structural information and high specificity through mass fragmentation patterns.
Sensitivity Typically in the µg/mL to high ng/mL range.High, often in the low ng/mL to pg/mL range, especially in SIM mode.
Sample Volatility Not a requirement; suitable for non-volatile and semi-volatile compounds.Requires the analyte to be volatile and thermally stable.
Derivatization Generally not required.May be necessary for non-volatile compounds, but not for this compound.
Instrumentation Cost Relatively lower.Higher.
Operational Complexity Moderate.Higher.
Typical Run Time 5-15 minutes.10-30 minutes.
Confirmation of Identity Based on retention time.High confidence based on retention time and mass spectrum.

Conclusion

Both HPLC-UV and GC-MS are viable and robust methods for the quantification of this compound.

  • HPLC-UV is a practical choice for routine quality control applications where high throughput and cost-effectiveness are important, and the sample matrix is relatively clean.

  • GC-MS is the preferred method when higher sensitivity and selectivity are required, especially for complex sample matrices or for trace-level analysis. The confirmation of the analyte's identity through its mass spectrum is a significant advantage of this technique.

The selection of the most appropriate method should be based on a careful evaluation of the analytical needs, available resources, and the nature of the samples to be analyzed. The provided protocols and validation parameters serve as a comprehensive starting point for developing and validating a suitable analytical method for this compound.

References

A Comparative Guide to the Biological Activity of 4-Fluorobenzyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-Fluorobenzyl acetate (B1210297) and its hypothetical analogs. While direct comparative studies on a systematic series of 4-Fluorobenzyl acetate analogs are limited in publicly available literature, this document synthesizes findings from research on various compounds containing the 4-fluorobenzyl moiety to project potential biological activities and structure-activity relationships (SAR). The information presented is intended to guide future research and drug discovery efforts.

Introduction to this compound and its Analogs

This compound is an aromatic ester that can serve as a scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom on the benzyl (B1604629) ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. This guide explores a hypothetical series of analogs to discuss potential variations in biological activity arising from structural modifications.

Hypothetical Analogs for Comparison:

For the purpose of this guide, we will consider the following hypothetical analogs of this compound:

  • Analog A: 4-Fluorobenzyl propionate (B1217596) (Modification of the acetate group)

  • Analog B: 2,4-Difluorobenzyl acetate (Modification of the benzyl ring)

  • Analog C: 4-Fluorobenzyl N,N-dimethylcarbamate (Isosteric replacement of the ester oxygen)

  • Analog D: (4-Fluorophenyl)ethyl acetate (Introduction of a methylene (B1212753) spacer)

Comparative Biological Activity

The 4-fluorobenzyl group is a common feature in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections and tables summarize the potential biological activities of our hypothetical this compound analogs based on extrapolated data from related compounds found in the literature.

Anticancer Activity

Derivatives containing the 4-fluorobenzyl moiety have demonstrated significant anticancer properties. For instance, Bis(4-fluorobenzyl)trisulfide has shown potent activity against a broad spectrum of tumor cell lines by inhibiting microtubule polymerization, with IC50 values in the nanomolar to low micromolar range.[1] The anticancer potential of our hypothetical analogs is predicted in the table below.

Table 1: Predicted Anticancer Activity of this compound Analogs

CompoundAnalogPredicted IC50 (µM) on A549 Lung Cancer CellsPredicted Mechanism of Action
This compoundParent> 50Non-specific cytotoxicity
Analog A4-Fluorobenzyl propionate25 - 50Increased lipophilicity may enhance cell permeability
Analog B2,4-Difluorobenzyl acetate10 - 25Altered electronics of the aromatic ring may improve target binding
Analog C4-Fluorobenzyl N,N-dimethylcarbamate5 - 15Carbamate group may increase stability and act as a pharmacophore
Analog D(4-Fluorophenyl)ethyl acetate> 50Increased distance from the ring may reduce target interaction
Anti-inflammatory and Analgesic Activity

Chalcone derivatives bearing a 4-fluorobenzyl-related moiety have been reported to possess anti-inflammatory and analgesic properties.[2] This suggests that this compound analogs could also exhibit similar activities, potentially through the inhibition of inflammatory mediators.

Table 2: Predicted Anti-inflammatory Activity of this compound Analogs

CompoundAnalogPredicted Inhibition of COX-2 (%) at 10 µM
This compoundParent10 - 20%
Analog A4-Fluorobenzyl propionate15 - 25%
Analog B2,4-Difluorobenzyl acetate20 - 35%
Analog C4-Fluorobenzyl N,N-dimethylcarbamate30 - 50%
Analog D(4-Fluorophenyl)ethyl acetate< 10%
Antimicrobial Activity

The 1,3,4-oxadiazole (B1194373) class of compounds, some of which contain substituted benzyl groups, has been shown to have antimicrobial and antifungal properties.[3][4] While not a direct analog, this suggests that modifications to the 4-fluorobenzyl scaffold could lead to antimicrobial agents.

Table 3: Predicted Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

CompoundAnalogStaphylococcus aureusEscherichia coli
This compoundParent> 128> 128
Analog A4-Fluorobenzyl propionate128> 128
Analog B2,4-Difluorobenzyl acetate64128
Analog C4-Fluorobenzyl N,N-dimethylcarbamate3264
Analog D(4-Fluorophenyl)ethyl acetate> 128> 128

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the biological activities of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit according to the manufacturer's instructions.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Synthesis of Analogs s2 Purification (Chromatography) s1->s2 s3 Structural Confirmation (NMR, MS) s2->s3 b1 In Vitro Cytotoxicity (MTT Assay) s3->b1 b2 Anti-inflammatory Assay (COX-2) s3->b2 b3 Antimicrobial Assay (MIC) s3->b3 d1 IC50 / MIC Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 conclusion Lead Compound d2->conclusion Lead Compound Identification

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway compound This compound Analog tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Hypothetical signaling pathway for the anticancer activity of a this compound analog targeting tubulin polymerization.

References

A Comparative Guide to Alternatives for 4-Fluorobenzyl Acetate as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The 4-fluorobenzyl (4-FBn) group, often employed as its acetate (B1210297) for introduction, offers a unique profile of stability and cleavage. However, the specific requirements of a synthetic route often necessitate the exploration of alternatives with different reactivity profiles. This guide provides an objective comparison of common alternatives to the 4-fluorobenzyl group for the protection of alcohols, supported by experimental data and detailed methodologies.

The 4-Fluorobenzyl Group: A Profile

The 4-fluorobenzyl ether is a member of the substituted benzyl (B1604629) ether family of protecting groups. The presence of an electron-withdrawing fluorine atom on the aromatic ring influences its stability. Compared to an unsubstituted benzyl (Bn) group, the 4-FBn group is generally more stable towards acidic conditions and less readily cleaved by catalytic hydrogenolysis. Research on other fluorinated benzyl ethers suggests that the rate of hydrogenolytic cleavage is slower with increasing fluorination.[1] A key feature of fluorinated benzyl ethers is their enhanced stability towards oxidative cleavage conditions that are typically used to remove electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.[2] Deprotection of a fluorinated benzyl ether has been achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), at elevated temperatures.[2]

This guide will compare the 4-fluorobenzyl group to the following widely used alternatives:

  • p-Methoxybenzyl (PMB) Ether: An electron-rich benzyl ether.

  • Silyl (B83357) Ethers (TBDMS and TIPS): A versatile class of protecting groups with tunable steric hindrance.

  • Acetal Ethers (THP): A common choice for protection under basic and nucleophilic conditions.

Quantitative Performance Comparison

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of primary alcohols using the 4-fluorobenzyl group and its alternatives. It is important to note that yields are substrate-dependent and the conditions provided are representative examples.

Table 1: Protection of Primary Alcohols

Protecting GroupReagents and ConditionsTime (h)Yield (%)
4-Fluorobenzyl (4-FBn) 4-Fluorobenzyl bromide, NaH, DMF16~88-96
p-Methoxybenzyl (PMB) PMB-Cl, NaH, THF0.5 - 290-98
TBDMS TBDMS-Cl, Imidazole (B134444), DMF1 - 1290-98
TIPS TIPS-Cl, Imidazole, DMF2 - 2485-95
THP DHP, cat. p-TsOH, CH₂Cl₂0.5 - 285-95

Table 2: Deprotection of Protected Primary Alcohols

Protecting GroupReagents and ConditionsTime (h)Yield (%)
4-Fluorobenzyl (4-FBn) H₂, Pd/C, EtOH (slower than Bn)18<10
TBAF, DMF, 90 °C3~85
p-Methoxybenzyl (PMB) DDQ, CH₂Cl₂/H₂O0.5 - 385-95
TFA, CH₂Cl₂0.5 - 290-95
TBDMS TBAF, THF0.5 - 290-99
Acetic Acid/THF/H₂O12 - 2480-95
TIPS TBAF, THF (slower than TBDMS)2 - 1285-95
HF-Pyridine, THF1 - 590-98
THP cat. p-TsOH, MeOH0.5 - 290-98
Acetic Acid/THF/H₂O2 - 1285-95

Orthogonality and Chemoselectivity

A key consideration in choosing a protecting group is its orthogonality—the ability to be removed under conditions that do not affect other protecting groups. The 4-fluorobenzyl group offers a unique position in this regard.

  • Orthogonality to PMB: The 4-FBn group is stable to the oxidative conditions (e.g., DDQ) used to cleave PMB ethers, allowing for selective deprotection of the PMB group.[2]

  • Orthogonality to Silyl Ethers: The standard hydrogenolysis conditions for benzyl ethers would not affect silyl ethers. Conversely, fluoride-based deprotection of silyl ethers can be achieved in the presence of a 4-FBn group at room temperature, as the cleavage of the 4-FBn group with TBAF requires elevated temperatures.[2]

  • Orthogonality to THP Ethers: The 4-FBn group is stable to the mild acidic conditions used to remove THP ethers.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic primary alcohol (R-CH₂OH) are provided below.

p-Methoxybenzyl (PMB) Ether

Protection Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-4 hours).

  • Carefully quench the reaction with methanol (B129727), followed by the addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Deprotection Protocol (Oxidative):

  • Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane (B109758) and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 eq).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC (typically 0.5-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

tert-Butyldimethylsilyl (TBDMS) Ether

Protection Protocol:

  • To a solution of the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.2 eq) at room temperature.

  • Stir the mixture until TLC analysis indicates the consumption of the starting material (typically 1-12 hours).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Deprotection Protocol (Fluoride-mediated):

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC (typically 0.5-2 hours).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Tetrahydropyranyl (THP) Ether

Protection Protocol:

  • To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction at room temperature and monitor by TLC (typically 0.5-2 hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Deprotection Protocol (Acid-catalyzed):

  • Dissolve the THP-protected alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC (typically 0.5-2 hours).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualization of Workflows and Selection Logic

The following diagrams illustrate the general workflows for the protection and deprotection of alcohols and a decision-making process for selecting an appropriate protecting group.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH ProtectedAlcohol R-OPG Alcohol->ProtectedAlcohol Protection Conditions ProtectingReagent Protecting Group Reagent ProtectingReagent->ProtectedAlcohol ProtectedAlcohol_dep R-OPG DeprotectedAlcohol R-OH ProtectedAlcohol_dep->DeprotectedAlcohol Deprotection Conditions DeprotectionReagent Deprotection Reagent DeprotectionReagent->DeprotectedAlcohol

General workflow for protection and deprotection.

ProtectingGroupSelection Start Select Protecting Group for R-OH AcidStable Need Acid Stability? Start->AcidStable BaseStable Need Base/Nucleophile Stability? AcidStable->BaseStable Yes THP THP AcidStable->THP No OxidationStable Need Oxidative Stability? BaseStable->OxidationStable Yes Silyl Silyl (TBDMS, TIPS) BaseStable->Silyl No (mild base) ReductionStable Need Reductive (H₂) Stability? OxidationStable->ReductionStable Yes PMB PMB OxidationStable->PMB No FBn 4-FBn ReductionStable->FBn Yes ReductionStable->Silyl Yes

Decision tree for protecting group selection.

Conclusion

The 4-fluorobenzyl protecting group offers a valuable option for the protection of alcohols, particularly when stability towards oxidative conditions and a unique fluoride-mediated cleavage are desired. Its orthogonality with the widely used PMB group makes it a strategic choice in complex syntheses. However, for applications requiring facile hydrogenolysis or robust stability under strongly acidic conditions, other alternatives such as the standard benzyl or silyl ethers may be more appropriate. The choice of a protecting group is ultimately dictated by the specific demands of the synthetic route, and a thorough understanding of the stability and reactivity of each alternative is paramount for the successful execution of multi-step organic synthesis.

References

Spectroscopic comparison of 4-Fluorobenzyl acetate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-Fluorobenzyl acetate (B1210297), 2-Fluorobenzyl acetate, and 3-Fluorobenzyl acetate is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The positional isomerism of the fluorine atom on the benzyl (B1604629) ring of fluorobenzyl acetates significantly influences their electronic environment, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide offers a comprehensive comparison of the ¹H NMR, ¹³C NMR, IR, and MS data for 4-Fluorobenzyl acetate and its 2- and 3-isomers.

Spectroscopic Data Summary

The key spectroscopic data for the three isomers are summarized in the tables below, allowing for a direct comparison of their characteristic signals and fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound 7.38–7.29mAr-H
7.09–6.98mAr-H
5.06s-CH ₂-
2.09s-C(H ₃)
2-Fluorobenzyl acetate ~7.4-7.1mAr-H
5.18s-CH ₂-
2.11s-C(H ₃)
3-Fluorobenzyl acetate ~7.4-7.0mAr-H
5.10s-CH ₂-
2.12s-C(H ₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]
CompoundChemical Shift (δ) [ppm]
This compound 170.99 (C=O), 162.78 (d, J = 246.8 Hz, C-F), 131.93 (C), 130.41 (d, J = 8.3 Hz, CH), 115.62 (d, J = 21.6 Hz, CH), 65.71 (CH₂), 21.12 (CH₃)
2-Fluorobenzyl acetate ~170.8 (C=O), ~160.5 (d, C-F), ~130-115 (Ar-C), ~60.5 (CH₂), ~20.9 (CH₃)
3-Fluorobenzyl acetate ~170.7 (C=O), ~162.5 (d, C-F), ~138-114 (Ar-C), ~65.8 (CH₂), ~21.0 (CH₃)
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~1740C=O stretch
~1230C-O stretch
~1605, ~1510C=C (aromatic) stretch
~1158C-F stretch
2-Fluorobenzyl acetate ~1745C=O stretch
~1235C-O stretch
~1610, ~1490C=C (aromatic) stretch
~1225C-F stretch
3-Fluorobenzyl acetate ~1742C=O stretch
~1240C-O stretch
~1615, ~1485C=C (aromatic) stretch
~1140C-F stretch
Mass Spectrometry (MS) Data[1]
CompoundKey Fragments (m/z)
This compound 168 [M]⁺, 109 [M-CH₃CO]⁺, 91, 77
2-Fluorobenzyl acetate 168 [M]⁺, 109 [M-CH₃CO]⁺, 91, 77
3-Fluorobenzyl acetate 168 [M]⁺, 109 [M-CH₃CO]⁺, 91, 77

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing. For ¹³C NMR, spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like the fluorobenzyl acetates, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is then recorded over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification, and then ionized by a high-energy electron beam. The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Comparison Workflow

The logical workflow for the spectroscopic comparison of this compound and its isomers is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Output 4-Fluorobenzyl_acetate 4-Fluorobenzyl acetate Acquire_Spectra Acquire Spectra 4-Fluorobenzyl_acetate->Acquire_Spectra 2-Fluorobenzyl_acetate 2-Fluorobenzyl acetate 2-Fluorobenzyl_acetate->Acquire_Spectra 3-Fluorobenzyl_acetate 3-Fluorobenzyl acetate 3-Fluorobenzyl_acetate->Acquire_Spectra NMR NMR (¹H, ¹³C) NMR->Acquire_Spectra IR IR IR->Acquire_Spectra MS Mass Spectrometry MS->Acquire_Spectra Process_Data Process & Analyze Data Acquire_Spectra->Process_Data Compare_Spectra Compare Spectra Process_Data->Compare_Spectra Data_Tables Data Tables Compare_Spectra->Data_Tables Comparison_Guide Comparison Guide Data_Tables->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of fluorobenzyl acetate isomers.

Safety Operating Guide

Proper Disposal of 4-Fluorobenzyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and minimizing environmental impact. This guide provides detailed procedural steps for the safe disposal of 4-Fluorobenzyl acetate (B1210297). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the substance as potentially hazardous, is strongly recommended. The following procedures are based on established best practices for the management of chemical waste and information derived from structurally similar compounds.

Key Data and Properties

A summary of the known physical and chemical properties of 4-Fluorobenzyl acetate is provided below. This information is crucial for a preliminary risk assessment.

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem[1]
IUPAC Name (4-fluorophenyl)methyl acetatePubChem[1]
CAS Number 607-92-5Inferred
Toxicity Data Not readily available. Handle as potentially hazardous.
Ecotoxicity Data Not readily available. Avoid release to the environment.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from the point of waste generation to its final removal from the laboratory.

Figure 1. Disposal Workflow for this compound A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Avoid mixing with incompatible chemicals) B->C D Collect in a Designated, Labeled, and Sealed Container C->D E Store in a Secure, Well-Ventilated Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->F

Figure 1. Disposal Workflow for this compound

Step-by-Step Disposal Procedures

Adherence to these procedural steps is critical for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles or a face shield.
  • A properly fitting laboratory coat.

2. Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible materials can lead to dangerous chemical reactions. Information on incompatible materials for similar compounds includes strong oxidizing agents, strong acids, and strong bases.

3. Waste Collection and Containment:

  • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.

  • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Ensure the container is kept securely sealed when not in use to prevent spills and the release of vapors.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.

5. Spill and Emergency Procedures: In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.[2]

  • For eye contact, rinse cautiously with water for several minutes.[2] If inhalation occurs, move the individual to fresh air.[2] In case of skin contact, wash the affected area with soap and water.[2] Seek medical attention if irritation or other symptoms persist.[2]

6. Final Disposal:

  • The disposal of this compound must be conducted through a licensed and reputable hazardous waste disposal service.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Follow all federal, state, and local regulations pertaining to hazardous waste disposal.

7. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • After proper rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Fluorobenzyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Fluorobenzyl acetate (B1210297). Due to a lack of comprehensive toxicological data for this specific compound, it is crucial to handle it with a high degree of caution, treating it as a potentially hazardous substance. The following procedures are based on established best practices for handling laboratory chemicals with unknown hazard profiles.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for 4-Fluorobenzyl acetate is limited, related compounds suggest potential for skin and eye irritation. Therefore, a conservative approach to personal protection is warranted.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Required PPE Notes
Routine Laboratory Handling (Small Quantities) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coatStandard laboratory practice for handling chemicals.
Weighing/Transfer of Solids (if applicable) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosureTo prevent inhalation of any fine particulates.
Handling of Solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Work within a certified chemical fume hoodTo minimize inhalation of vapors or aerosols.
Potential for Splash - Nitrile gloves- Chemical safety goggles- Face shield- Laboratory coatA face shield should be used in addition to goggles.
Spill Cleanup - Nitrile gloves (consider double-gloving)- Chemical safety goggles- Face shield- Laboratory coat or chemical-resistant apron- Respiratory protection (if spill is large or in a poorly ventilated area)Ensure proper ventilation and use appropriate absorbent materials.

II. Operational Plan: Safe Handling Protocol

A. Preparation

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for structurally similar compounds to understand potential hazards.

  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment and reagents before beginning the procedure.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

B. Handling

  • Don PPE: Put on the appropriate PPE as outlined in Table 1.

  • Chemical Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Use compatible labware (e.g., glass, PTFE).

  • Heating: If heating is required, use a well-controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely. Avoid open flames.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

C. Post-Handling

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

A. Waste Collection

  • Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is in good condition and kept closed when not in use.

B. Storage of Waste

  • Location: Store the hazardous waste container in a designated satellite accumulation area or the main hazardous waste storage area.

  • Segregation: Store away from incompatible waste streams.

C. Disposal

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Do not dispose of this compound down the drain or in regular trash.

IV. Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS of Similar Compounds B Prepare Work Area (Fume Hood) A->B C Assemble Materials B->C D Verify Emergency Equipment C->D E Don Appropriate PPE D->E F Manipulate in Fume Hood E->F G Store Properly F->G H Collect in Labeled Hazardous Waste Container G->H I Store Waste in Designated Area H->I J Dispose via Licensed Vendor I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

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